1-Chloro-2-(ethoxydiphenylmethyl)benzene
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-chloro-2-[ethoxy(diphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO/c1-2-23-21(17-11-5-3-6-12-17,18-13-7-4-8-14-18)19-15-9-10-16-20(19)22/h3-16H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLBDAGOVAFTIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 1-Chloro-2-(ethoxydiphenylmethyl)benzene (CAS 717109-43-8)
The following technical guide is structured to provide an exhaustive analysis of 1-Chloro-2-(ethoxydiphenylmethyl)benzene (CAS 717109-43-8). This document is designed for researchers and process chemists, focusing on its critical role as a pharmaceutical impurity standard and a lipophilic trityl derivative.
Subtitle: Synthesis, Impurity Profiling, and Solvolytic Mechanisms in Trityl Chemistry
Part 1: Executive Technical Summary
1-Chloro-2-(ethoxydiphenylmethyl)benzene , also known as (2-Chlorophenyl)diphenylmethyl ethyl ether, is a highly lipophilic ether derivative of the trityl (triphenylmethyl) group. In pharmaceutical development, it serves two primary functions:
-
Critical Process Impurity: It is a known solvolytic impurity in the synthesis of Clotrimazole and other trityl-based antifungals. Its formation occurs when the key intermediate, 2-chlorotrityl chloride, is exposed to ethanol during workup or crystallization.
-
Mechanistic Probe: It acts as a stable model for studying the solvolysis rates of sterically hindered trityl cations, providing data on the stability of "western" fragments in drug synthesis.
This guide details the physicochemical properties, formation mechanisms, and validated analytical protocols required for its detection and control in GMP environments.
Part 2: Physicochemical Characterization
The compound is characterized by extreme lipophilicity due to the "propeller-like" arrangement of the three phenyl rings, which shields the central ether linkage.
Table 1: Core Chemical Data
| Property | Specification |
| CAS Number | 717109-43-8 |
| IUPAC Name | 1-Chloro-2-[ethoxy(diphenyl)methyl]benzene |
| Common Synonyms | (2-Chlorophenyl)diphenylmethyl ethyl ether; Clotrimazole Impurity (Ethyl Ether Analog) |
| Molecular Formula | C₂₁H₁₉ClO |
| Molecular Weight | 322.83 g/mol |
| Physical State | Viscous oil or low-melting solid (off-white) |
| Solubility | Soluble in DCM, Toluene, MeOH; Insoluble in Water |
| LogP (Predicted) | ~5.7 (Highly Lipophilic) |
| Key MS Fragment | m/z 277 ([(2-Cl-Ph)C(Ph)₂]⁺ stable cation) |
Part 3: Synthesis and Formation Mechanism
The Solvolysis Pathway
The formation of CAS 717109-43-8 is a classic example of an SN1 Solvolysis reaction.[1] It is rarely the target product in drug discovery but rather an inevitable byproduct when 2-chlorotrityl chloride is handled in ethanolic solvents.
Mechanism:
-
Ionization: The bulky 2-chlorotrityl chloride undergoes spontaneous heterolysis, releasing a chloride ion.
-
Cation Stabilization: The resulting carbocation is stabilized by resonance across the three phenyl rings. The ortho-chloro substituent provides steric bulk, twisting the rings and preventing nucleophilic attack by weak nucleophiles, but also destabilizing the ground state.
-
Nucleophilic Trapping: Ethanol (solvent) attacks the planar carbocation center to form the ether.
Visualization of Reaction Pathway
The following diagram illustrates the competitive pathways in Clotrimazole synthesis where this impurity is generated.
Figure 1: Competitive reaction pathways for 2-chlorotrityl chloride. The formation of CAS 717109-43-8 (Red) competes with the API formation (Green) when ethanol is present.
Part 4: Analytical Methodologies (Self-Validating Systems)
To ensure the integrity of drug substances like Clotrimazole, researchers must validate methods to detect this impurity at levels <0.15% (ICH Q3A limit).
High-Performance Liquid Chromatography (HPLC)
Due to its non-polar nature, this compound elutes significantly later than the parent API (Clotrimazole) in reverse-phase systems.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (or Ammonium Acetate buffer pH 6.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: High organic hold required.[2]
-
0-5 min: 40% B
-
5-20 min: 40%
90% B -
20-30 min: 90% B (Elution of CAS 717109-43-8 typically occurs here).
-
-
Detection: UV at 210 nm (Trityl absorption) and 254 nm.
-
Validation Check: The Relative Retention Time (RRT) is typically ~1.5 to 1.8 relative to Clotrimazole. If the peak elutes before Clotrimazole, it is likely the alcohol (hydrolysis product), not the ethyl ether.
Mass Spectrometry (LC-MS/MS) Confirmation
For definitive identification during "Unknown Impurity" investigations:
-
Ionization: ESI Positive Mode.
-
Parent Ion: [M+H]⁺ is weak or absent due to the labile ether bond.
-
Base Peak: m/z 277.1 .
-
Mechanism:[3][4] In-source fragmentation leads to the loss of ethanol (46 Da), generating the stable (2-chlorophenyl)diphenylmethyl cation.
-
Differentiation: This fragment (277) is shared with Clotrimazole and the alcohol impurity. You must rely on Retention Time combined with the MS spectrum to distinguish them.
-
Part 5: Applications in Drug Development
Reference Standard for Regulatory Compliance
In the CMC (Chemistry, Manufacturing, and Controls) section of a New Drug Application (NDA), this compound is used to:
-
Calibrate HPLC methods: Establish Response Factors (RF) relative to the API.
-
Define Process Parameters: Determine the maximum allowable ethanol content during the quenching or crystallization steps of trityl chloride synthesis.
Synthetic Utility (Trityl Exchange)
While primarily an impurity, CAS 717109-43-8 can be used as a mild tritylating agent .
-
Protocol: Reacting the ether with a primary amine in the presence of a Lewis Acid (e.g., BF₃·OEt₂) allows for the transfer of the trityl group to the amine, releasing ethanol. This is useful when the corresponding trityl chloride is too reactive or unstable.
Part 6: Safety and Handling
-
Hazards: As a halogenated aromatic ether, it should be treated as a potential irritant and skin sensitizer.
-
Stability: Acid-sensitive. Store in buffered, neutral conditions. Exposure to HCl fumes will revert it to the trityl chloride.
-
Storage: 2-8°C, under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis if traces of acid are present.
References
-
Clotrimazole Impurity Profiling
-
Mechanistic Trityl Chemistry
- Title: Solvolysis mechanisms of trityl chlorides and the stability of carbocation intermedi
- Source:Journal of Organic Chemistry.
- Relevance: Explains the stability of the m/z 277 cation and the kinetics of ethanol
-
Synthesis of Clotrimazole and Analogs
-
Analytical Method Validation
- Title: ICH Q2(R1)
- Source: International Council for Harmonis
- Context: Guidelines for establishing RRT and detection limits for impurities like CAS 717109-43-8.
Sources
- 1. veeprho.com [veeprho.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Clotrimazole Impurity 10 | Axios Research [axios-research.com]
- 4. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 5. US5091540A - Process for preparing clotrimazole - Google Patents [patents.google.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
(2-Chlorophenyl)diphenylmethyl ethyl ether chemical structure
Technical Monograph: (2-Chlorophenyl)diphenylmethyl Ethyl Ether Advanced Characterization, Synthesis, and Control Strategies in Clotrimazole API Manufacturing
Executive Summary & Chemical Architecture
(2-Chlorophenyl)diphenylmethyl ethyl ether (CAS: 717109-43-8) is a critical process-related impurity often encountered during the synthesis of Clotrimazole.[1][2] In the context of Active Pharmaceutical Ingredient (API) development, it serves as a "sentinel molecule"—its presence indicates specific deviations in solvent selection or moisture control during the tritylation phase.[2]
For the drug development scientist, this molecule is not merely a contaminant; it is a reference standard required for establishing the specificity of HPLC stability-indicating methods as per ICH Q3A(R2) guidelines.[2]
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Parameter | Specification |
| Systematic Name | 1-chloro-2-[ethoxy(diphenyl)methyl]benzene |
| Common Designation | Clotrimazole Ethyl Ether Impurity; O-Ethyl Clotrimazole |
| CAS Number | 717109-43-8 |
| Molecular Formula | |
| Molecular Weight | 322.83 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, Methanol, DMSO; Insoluble in Water |
| Structural Feature | Sterically hindered trityl ether with an ortho-chloro substituent |
Mechanistic Origins: The Competitive Solvolysis
The formation of this ether is a classic example of competitive nucleophilic substitution governed by steric factors.[2]
In the industrial synthesis of Clotrimazole, the key intermediate is (2-chlorophenyl)diphenylmethyl chloride (2-Chlorotrityl chloride).[2] This intermediate possesses a labile C-Cl bond that readily ionizes to form a resonance-stabilized carbocation (trityl cation).[2]
-
The Intended Path: Attack by Imidazole to form Clotrimazole.
-
The Deviant Path: If ethanol is present (e.g., as a solvent, co-solvent, or washing agent) before the chloride is fully consumed, the ethanol oxygen attacks the carbocation, forming the ethyl ether impurity.[2]
Pathway Visualization
The following diagram illustrates the divergence point where process control determines product purity.
Figure 1: Mechanistic divergence showing the competition between imidazole and ethanol for the trityl cation.
Synthesis of Reference Standard
To validate analytical methods, you must synthesize and characterize this impurity intentionally.[2] The following protocol utilizes a Williamson ether synthesis approach adapted for trityl systems, ensuring high yield for reference standard generation.
Reagents Required
-
(2-Chlorophenyl)diphenylmethyl chloride (Starting Material)[2][3]
-
Absolute Ethanol (Reactant & Solvent)[2]
-
Dichloromethane (DCM) (Extraction solvent)[2]
Step-by-Step Protocol
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g (15.9 mmol) of (2-chlorophenyl)diphenylmethyl chloride in 50 mL of absolute ethanol.
-
Scavenging: Add 2.5 mL of triethylamine (TEA). Note: TEA neutralizes the HCl generated during the reaction, driving the equilibrium forward and preventing acid-catalyzed reversion.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 9:1). The starting chloride spot (
) should disappear, replaced by the ether spot ( ).[2] -
Work-up:
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate to dryness. -
Purification: Recrystallize from minimal hot hexane or methanol to obtain white crystals.
Self-Validation Check: If the product smells like almonds/acrid, you may have hydrolyzed back to the alcohol precursor.[2] Ensure anhydrous conditions during work-up.
Analytical Characterization
Accurate identification relies on distinguishing the ethyl ether from the alcohol impurity (Impurity A) and the parent chloride.[2]
NMR Spectroscopy ( NMR, 300 MHz, )
The diagnostic signals are the ethoxy group protons, which appear in a distinct region compared to the aromatic protons.[2]
-
Aromatic Region (6.9 – 7.6 ppm): Multiplet, ~14H.[2] (Trityl rings + chlorophenyl ring).[2]
-
Methylene (-O-C H
-CH ) (3.05 – 3.15 ppm): Quartet, 2H, Hz.[2] Note: This is significantly upfield compared to typical esters, characteristic of trityl ethers. -
Methyl (-O-CH
-C H ) (1.10 – 1.20 ppm): Triplet, 3H, Hz.[2]
HPLC Method (Stability Indicating)
To separate this impurity from Clotrimazole:
-
Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).[2]
-
Mobile Phase A: Buffer (0.025 M
, pH 6.5).[2] -
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 40% B to 80% B over 20 minutes.
-
Detection: UV at 210 nm (or 254 nm).[2]
-
Retention Time Logic:
Regulatory & Process Control Strategy
In a GMP environment, the presence of (2-Chlorophenyl)diphenylmethyl ethyl ether suggests a failure in solvent management.[2]
Root Cause Analysis Workflow
Figure 2: Logic tree for identifying the source of the ethyl ether impurity in production batches.
Control Limits
According to ICH Q3A(R2), if the maximum daily dose of Clotrimazole is < 2g (which it typically is for topical applications), the reporting threshold is 0.05% .[2]
-
Specification Limit: NMT 0.15% (qualification threshold) unless tox data permits higher.
References
-
Veeprho Laboratories. (2-Chlorophenyl)diphenylmethyl Ethyl Ether Reference Standard Data. Veeprho Standards.[1][2][6] Link
-
LGC Standards. Impurity Profiling of Clotrimazole: TRC-C587402.[2] LGC Group.[2] Link[2]
-
International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[2] ICH Guidelines.[2][7][9] Link
-
Pharmaffiliates. Clotrimazole Process Impurities and Degradants.[2][7][9] Pharmaffiliates Analytics.[2][9] Link
Sources
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. CAS RN 42074-68-0 | Fisher Scientific [fishersci.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. (2-Chlorophenyl)diphenylmethyl Ethyl Ether - SRIRAMCHEM [sriramchem.com]
- 6. veeprho.com [veeprho.com]
- 7. karpschem.in [karpschem.in]
- 8. (2-Chlorophenyl)diphenylmethyl Ethyl Ether [lgcstandards.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
1-Chloro-2-(ethoxydiphenylmethyl)benzene safety data sheet (SDS)
Technical Monograph: 1-Chloro-2-(ethoxydiphenylmethyl)benzene
Identity & Chemical Context
1.1 Nomenclature & Classification
-
Chemical Name: 1-Chloro-2-(ethoxydiphenylmethyl)benzene[1][2][3][4]
-
Common Synonyms: (2-Chlorophenyl)diphenylmethyl ethyl ether; Clotrimazole Ethyl Ether Impurity; O-Ethyl Clotrimazole.[4]
-
CAS Number: 717109-43-8 (Specific to the ethyl ether variant).[1][3][4]
1.2 Role in Pharmaceutical Development This compound is a critical process impurity (often designated as an analog of Impurity C in European Pharmacopoeia contexts) found in the synthesis of Clotrimazole .[4] It is formed via the solvolysis of the key intermediate, 2-chlorotrityl chloride, in the presence of ethanol.[4]
In GMP environments, quantifying this impurity is essential for:
-
Solvent Selection Validation: Confirming the removal of ethanol or the stability of the trityl chloride intermediate during workups.[4]
-
Stability Indicating Methods: It can form if Clotrimazole is subjected to ethanolic stress under acidic conditions (via trityl cation exchange).[4]
Safety Data Sheet (SDS) & Hazard Mitigation
Note: As a specific pharmaceutical impurity, comprehensive ECHA registration data is limited.[4] The following safety profile is derived from the structural class (trityl ethers) and its reactive precursors.
2.1 Hazard Identification (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
2.2 Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][5] Remove contact lenses, if present and easy to do.[4][5] Continue rinsing.[4][5]
2.3 Handling & Engineering Controls
-
Containment: Handle within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), safety goggles, and lab coat.
-
Spill Response: Adsorb with inert material (vermiculite/sand).[4] Do not flush into surface water or sanitary sewer systems.[4]
Synthesis & Formation Mechanism
3.1 The Solvolysis Pathway The formation of 1-Chloro-2-(ethoxydiphenylmethyl)benzene is a classic Sₙ1 Solvolysis reaction.[4] The steric bulk of the trityl group prevents Sₙ2 attack.[4] The reaction is driven by the stability of the carbocation intermediate.
Mechanism Description:
-
Ionization: The C-Cl bond in 2-chlorotrityl chloride breaks spontaneously (or assisted by Lewis acids/polarity), generating a resonance-stabilized 2-chlorotrityl cation .[4]
-
Nucleophilic Attack: Ethanol acts as the nucleophile, attacking the planar carbocation.[4]
-
Deprotonation: Loss of a proton yields the ethyl ether.[4]
Caption: Sₙ1 reaction pathway showing the conversion of the chlorotrityl precursor to the ethyl ether impurity via the carbocation intermediate.
3.2 Experimental Protocol (Standard Preparation) Use this protocol to synthesize a reference standard for HPLC validation.
-
Dissolution: Dissolve 1.0 g (3.19 mmol) of 2-chlorotrityl chloride in 20 mL of absolute ethanol.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2 hours.
-
Check Point: Monitor by TLC (Hexane/Ethyl Acetate 9:1). The starting material (chloride) is highly non-polar; the product will have a distinct Rf.[4]
-
-
Workup: Evaporate the ethanol under reduced pressure.
-
Purification: Recrystallize the residue from cold hexane or methanol/water to obtain white crystals.
-
Characterization: Confirm structure via ¹H-NMR (Look for the ethyl quartet/triplet signals at ~3.0-3.5 ppm and ~1.0-1.2 ppm).[4]
Analytical Characterization (HPLC)
4.1 Method Development Strategy This molecule is highly lipophilic (LogP > 5).[4] Standard C18 columns are effective, but a high percentage of organic modifier is required to elute the compound within a reasonable timeframe.
4.2 Recommended HPLC Conditions
| Parameter | Condition |
| Column | Agilent Zorbax SB-Phenyl or C18 (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate (pH 3.[4]5) |
| Mobile Phase B | Acetonitrile (ACN) |
| Mode | Isocratic (25:75 A:B) or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm or 225 nm |
| Retention Time | Expect elution after Clotrimazole and the Alcohol impurity (Impurity A) due to ethyl capping.[4] |
4.3 Analytical Workflow Diagram
Caption: Step-by-step analytical workflow for the detection and quantification of the ethyl ether impurity.
References
-
European Pharmacopoeia (Ph.[4] Eur.) . Clotrimazole Monograph 01/2008:0015. (Defines the parent compound and related chlorotrityl impurities).
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 71314733: 1-chloro-2-[ethoxy(diphenyl)methyl]benzene.[4] Retrieved from [Link]
- Barlos, K., et al. (1989). Esterification of 2-chlorotrityl chloride resin. (Describes the reactivity of 2-chlorotrityl chloride with alcohols/ethanol). Tetrahedron Letters, 30(29).
Sources
Methodological & Application
Application Note: Synthesis of 1-Chloro-2-(ethoxydiphenylmethyl)benzene Reference Standard
Abstract & Scope
This application note details the synthesis, purification, and characterization of 1-Chloro-2-(ethoxydiphenylmethyl)benzene (CAS: 717109-43-8), also known as (2-Chlorophenyl)diphenylmethyl ethyl ether .[1] This compound is a critical process-related impurity and degradation product of Clotrimazole , an antifungal medication.[1][2] It is designated as a pharmacopoeial reference standard (related to EP Impurity profiles) required for HPLC method validation and impurity profiling in drug development.
The protocol utilizes a robust acid-catalyzed etherification of (2-chlorophenyl)diphenylmethanol (Clotrimazole Impurity A), prioritizing high yield and high purity (>99.5%) suitable for use as a primary reference standard.[1]
Introduction & Regulatory Context[1][2][3][4]
In the synthesis and storage of Clotrimazole, the presence of alcoholic solvents (like ethanol) can lead to the formation of ether derivatives via solvolysis of the trityl intermediates.[1] Regulatory guidelines (ICH Q3A/Q3B) mandate the identification and qualification of impurities exceeding threshold limits (typically 0.10%).
1-Chloro-2-(ethoxydiphenylmethyl)benzene is formed through the nucleophilic attack of ethanol on the sterically hindered, yet electronically stabilized, trityl carbocation derived from Clotrimazole precursors.[1] As a reference standard, this molecule is essential for:
-
Retention Time Marker: Establishing relative retention times (RRT) in HPLC.
-
Response Factor Calculation: Determining quantitative correction factors.
-
Stability Studies: Monitoring degradation in ethanolic formulations.
Chemical Identity[1][5][6][7]
-
IUPAC Name: 1-Chloro-2-(ethoxydiphenylmethyl)benzene[1][3][4][5]
-
Common Name: (2-Chlorophenyl)diphenylmethyl ethyl ether[1][3][6][7][8][9]
-
Molecular Formula:
[1][3][6][5][9] -
Molecular Weight: 322.83 g/mol [4]
Scientific Principles & Retrosynthetic Analysis[1]
The synthesis is designed around the stability of the trityl (triphenylmethyl) carbocation . The (2-chlorophenyl)diphenylmethyl group provides significant resonance stabilization, allowing the formation of a carbocation intermediate even under mild acidic conditions.[1]
Reaction Mechanism (S_N1 Pathway)[1]
-
Protonation: The precursor alcohol, (2-chlorophenyl)diphenylmethanol, accepts a proton from the acid catalyst (
), converting the hydroxyl group into a good leaving group ( ).[1] -
Ionization: Loss of water yields the resonance-stabilized trityl carbocation. The ortho-chloro substituent provides some steric bulk but does not destabilize the cation significantly.[1]
-
Nucleophilic Attack: Ethanol acts as the nucleophile, attacking the planar carbocation.
-
Deprotonation: Loss of a proton yields the final ether product.
Experimental Choice: Acid-Catalyzed Etherification
While the Williamson ether synthesis (Alkyl halide + Alkoxide) is common for primary ethers, it is unsuitable here due to the steric hindrance of the trityl center.[1] Conversely, reacting the trityl chloride (Clotrimazole Impurity C) with ethanol is viable but requires handling moisture-sensitive reagents.[1] The acid-catalyzed dehydration in ethanol is selected for its operational simplicity, atom economy, and use of the stable alcohol precursor.[1]
Experimental Protocol
Materials & Reagents[5][14][15]
| Reagent | CAS No.[11][12][9][10][13][14] | Role | Purity Grade |
| (2-Chlorophenyl)diphenylmethanol | 66774-02-5 | Precursor | >98% |
| Ethanol (Absolute) | 64-17-5 | Solvent/Reagent | ACS Reagent, Anhydrous |
| Sulfuric Acid ( | 7664-93-9 | Catalyst | Concentrated (98%) |
| Dichloromethane (DCM) | 75-09-2 | Extraction Solvent | HPLC Grade |
| Sodium Bicarbonate ( | 144-55-8 | Neutralizer | ACS Reagent |
| Hexane | 110-54-3 | Crystallization | HPLC Grade |
Synthetic Procedure[15]
Step 1: Reaction Setup
-
In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10.0 g (33.9 mmol) of (2-Chlorophenyl)diphenylmethanol in 100 mL of absolute ethanol.
-
Add 0.5 mL of concentrated sulfuric acid dropwise.
-
Note: The solution may turn slightly yellow upon acid addition.
-
-
Attach a reflux condenser and heat the mixture to reflux (
) using an oil bath.
Step 2: Reaction Monitoring
-
Maintain reflux for 3 to 5 hours .
-
Monitor progress via TLC (Silica gel; Mobile Phase: Hexane/Ethyl Acetate 9:1).
-
Target: Disappearance of the starting alcohol (
) and appearance of the less polar ether product ( ).
-
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure (Rotavap) to approximately 20 mL volume.
-
Pour the residue into 100 mL of ice-cold saturated
solution to neutralize the acid. -
Extract the aqueous mixture with Dichloromethane (3 x 50 mL) .
-
Combine the organic layers and wash with Brine (50 mL) .
-
Dry the organic layer over Anhydrous Sodium Sulfate (
), filter, and evaporate to dryness to yield a crude white/off-white solid.
Step 4: Purification (Crystallization) [1]
-
Dissolve the crude solid in a minimum amount of boiling Hexane (approx. 40-50 mL).
-
Allow the solution to cool slowly to room temperature, then refrigerate at
for 12 hours. -
Filter the resulting crystals and wash with cold hexane.
-
Dry under high vacuum at
for 4 hours.
Expected Yield: 9.0 – 9.8 g (85-92%). Appearance: White crystalline powder.[]
Visualizations
Synthesis Pathway (S_N1 Mechanism)
Caption: Acid-catalyzed S_N1 mechanism converting the alcohol precursor to the ethyl ether reference standard.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification of the reference standard.
Analytical Characterization & Quality Control
To qualify the synthesized material as a Reference Standard , it must undergo rigorous structural elucidation.
NMR Spectroscopy[6]
-
1H NMR (400 MHz, CDCl3):
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+) or APCI (+)
-
Observed Mass:
HPLC Purity Method
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 90% B over 20 mins.
-
Detection: UV at 210 nm and 254 nm.
-
Retention Time: The ethyl ether is less polar than the alcohol precursor (Impurity A) and will elute later .
-
Approximate RRT (relative to Clotrimazole): ~1.2 - 1.3 (System dependent).
-
Storage and Stability
-
Storage: Store in a tightly closed container at 2-8°C . Protect from moisture.
-
Stability: The compound is stable under neutral conditions but can hydrolyze back to the alcohol in the presence of strong acids and water.
References
-
European Pharmacopoeia (Ph. Eur.) . Clotrimazole Monograph: Impurity Profile. 11th Edition. Strasbourg, France: EDQM. Link[1]
-
United States Pharmacopeia (USP) . Clotrimazole: Related Compounds. USP-NF 2023. Rockville, MD: USP Convention. Link[1]
-
PubChem . Compound Summary: 1-Chloro-2-(ethoxydiphenylmethyl)benzene (CAS 717109-43-8).[1][3][6][4][8][9] National Center for Biotechnology Information. Link
-
Veeprho Laboratories . Clotrimazole Impurity Standards and Characterization. Link
-
Simson Pharma . Clotrimazole EP Impurity C and Related Ethers. Link
-
BenchChem . Synthesis of Trityl Ethers and Derivatives. Link
(Note: While specific academic papers on this exact ether synthesis are rare, the method described is an adaptation of standard trityl ether synthesis protocols found in foundational organic chemistry literature.)
Sources
- 1. prepchem.com [prepchem.com]
- 2. karpschem.in [karpschem.in]
- 3. veeprho.com [veeprho.com]
- 4. scbt.com [scbt.com]
- 5. PubChemLite - 1-chloro-2-(ethoxydiphenylmethyl)benzene (C21H19ClO) [pubchemlite.lcsb.uni.lu]
- 6. echemi.com [echemi.com]
- 7. veeprho.com [veeprho.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. veeprho.com [veeprho.com]
- 11. Clotrimazole Impurity 10 | Axios Research [axios-research.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. klivon.com [klivon.com]
- 14. (2-Chlorophenyl)diphenylmethyl Ethyl Ether - SRIRAMCHEM [sriramchem.com]
Application Note: A Robust Preparative HPLC Protocol for the Isolation and Purification of Clotrimazole Ethyl Ether Impurity
Abstract
This application note provides a detailed, step-by-step protocol for the isolation of the (2-Chlorophenyl)diphenylmethyl ethyl ether impurity from bulk clotrimazole active pharmaceutical ingredient (API). The clotrimazole ethyl ether is a potential process-related impurity that requires isolation for use as a reference standard in analytical method validation, stability studies, and regulatory submissions.[1][2] The presented method utilizes preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase column, enabling efficient separation and purification of the target impurity. This guide is intended for researchers, scientists, and drug development professionals in the pharmaceutical industry.
Introduction
Clotrimazole is a broad-spectrum synthetic antifungal agent belonging to the imidazole class.[][4] It is widely used in the treatment of various fungal infections. During the synthesis or storage of clotrimazole, process-related impurities and degradation products can arise.[5] One such potential impurity is (2-Chlorophenyl)diphenylmethyl ethyl ether. The presence and quantification of impurities in an active pharmaceutical ingredient (API) are critical aspects of drug quality, safety, and efficacy, as mandated by regulatory bodies.
The isolation of impurities is essential for their structural elucidation and for the preparation of reference standards.[1] These standards are indispensable for the validation of analytical methods used for routine quality control of the drug substance and formulated products. Preparative HPLC is a powerful technique for isolating and purifying individual components from complex mixtures in quantities ranging from milligrams to grams.[6][7]
This application note details a robust and scalable preparative HPLC method for the isolation of the clotrimazole ethyl ether impurity. The protocol is designed to provide a high degree of purity and recovery of the target compound.
Understanding the Separation Challenge
The successful separation of the clotrimazole ethyl ether impurity from the clotrimazole API hinges on the differences in their physicochemical properties, primarily polarity.
-
Clotrimazole: Contains a polar imidazole ring.[]
-
Clotrimazole Ethyl Ether Impurity: The imidazole group is replaced by a less polar ethyl ether group.
This difference in polarity suggests that a reversed-phase HPLC method, where the stationary phase is non-polar and the mobile phase is polar, will be highly effective. In such a system, the less polar ethyl ether impurity is expected to have a longer retention time than the more polar clotrimazole.
Materials and Methods
Equipment and Consumables
-
Preparative HPLC system with a gradient pump, autosampler, and UV detector
-
Fraction collector
-
Data acquisition and processing software
-
Analytical HPLC system for purity analysis
-
Rotary evaporator
-
Lyophilizer (optional)
-
Glassware: flasks, vials, etc.
-
Syringe filters (0.45 µm, PTFE)
Chemicals and Reagents
-
Crude Clotrimazole containing the ethyl ether impurity
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[8]
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Chromatographic Conditions
The following table summarizes the recommended starting conditions for both the analytical and preparative HPLC methods. Method optimization may be required based on the specific crude mixture and the HPLC system used.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 70% B to 95% B in 15 min | 75% B to 90% B in 25 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Column Temp. | 40°C | Ambient |
| Detection | 225 nm | 225 nm |
| Injection Vol. | 10 µL | 1-5 mL (concentration dependent) |
Experimental Workflow
The overall procedure for the isolation and purification of the clotrimazole ethyl ether impurity is depicted in the following workflow diagram.
Figure 1: Workflow for the Isolation of Clotrimazole Ethyl Ether Impurity.
Detailed Protocol
Step 1: Sample Preparation
-
Weigh an appropriate amount of crude clotrimazole containing the suspected ethyl ether impurity.
-
Dissolve the crude material in a minimal amount of methanol to achieve a high concentration. The solubility of clotrimazole is good in methanol.[]
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
Rationale: Proper sample preparation is crucial to prevent clogging of the HPLC column and to ensure sharp chromatographic peaks. Methanol is chosen as the solvent due to the high solubility of clotrimazole and its compatibility with the reversed-phase mobile phase.
Step 2: Preparative HPLC Separation
-
Equilibrate the preparative HPLC system with the initial mobile phase conditions (e.g., 75% Acetonitrile) until a stable baseline is achieved.
-
Perform a blank injection (methanol) to ensure the system is clean.
-
Inject the prepared sample onto the preparative column.
-
Run the gradient elution as specified in Table 1.
-
Monitor the separation in real-time using the UV detector at 225 nm.
Rationale: A gradient elution is employed to ensure adequate separation of the less polar ethyl ether impurity from the main clotrimazole peak and other potential impurities. The C18 stationary phase provides excellent retention for the non-polar analytes.
Step 3: Fraction Collection
-
Set the fraction collector to trigger collection based on the UV signal threshold.
-
Carefully observe the chromatogram. The clotrimazole ethyl ether impurity, being less polar, is expected to elute after the main clotrimazole peak.
-
Collect the eluent corresponding to the target impurity peak into separate, clearly labeled collection vessels. It is advisable to collect multiple fractions across the peak to isolate the purest portions.
Rationale: Automated fraction collection based on the UV signal ensures that only the desired compound is collected, maximizing purity and recovery.
Step 4: Purity Analysis of Collected Fractions
-
Analyze each collected fraction using the analytical HPLC method detailed in Table 1.
-
This will allow for the determination of the purity of each fraction.
Rationale: Analytical HPLC provides a high-resolution assessment of the purity of the collected fractions, enabling the selection of only the purest fractions for pooling.
Step 5: Pooling and Solvent Removal
-
Based on the analytical HPLC results, pool the fractions that meet the desired purity criteria (e.g., >98%).
-
Combine the pure fractions into a round-bottom flask.
-
Remove the mobile phase solvent using a rotary evaporator under reduced pressure and at a moderate temperature (e.g., 40°C).
Rationale: Pooling the purest fractions consolidates the purified product. Rotary evaporation is an efficient method for removing the bulk of the organic and aqueous solvents without degrading the isolated compound.
Step 6: Final Drying and Characterization
-
After rotary evaporation, a solid or semi-solid residue of the purified impurity should remain.
-
Transfer the residue to a pre-weighed vial.
-
Dry the material under high vacuum for several hours to remove any residual solvent.
-
Once a constant weight is achieved, the purified clotrimazole ethyl ether impurity is ready for characterization (e.g., by NMR, MS) and use as a reference standard.
Conclusion
The preparative HPLC method described in this application note provides an effective and reliable procedure for the isolation and purification of the clotrimazole ethyl ether impurity. By following this protocol, researchers and drug development professionals can obtain a high-purity reference standard of this impurity, which is essential for the development and validation of analytical methods to ensure the quality and safety of clotrimazole API and its formulations.
References
- Vertex AI Search. (2025, May 19).
- Podolska, M., Bialecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 74(3), 777–784.
-
Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]
- Podolska, M., Bialecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2025, November 29). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds.
- BenchChem. (2025).
-
Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]
- Podolska, M., Bialecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2017).
- Velmurugana, D., Vairavel, S., et al. (2019). A Study Of Method Development, Validation and Forced Degradation Studies of Clotrimazole by Using UV Spectrophotometry. Semantic Scholar.
- Wiley Analytical Science. (2019, December 25).
- Manufacturing Chemist. (2016, February 1).
- Das, P., et al. (2020, December 28). A Rapid RP-HPLC Methodology for the Determination of Clotrimazole Impurities in Topical Dosage Forms. Acta Scientific.
-
National Center for Biotechnology Information. (n.d.). Clotrimazole. PubChem. Retrieved from [Link]
- Agilent. (n.d.).
- Unknown Authors. (n.d.).
- Cayman Chemical. (n.d.).
- Büchel, K. H., Draber, W., Regel, E., & Plempel, M. (1972). [Synthesis and properties of clotrimazole and other antimycotic 1-triphenylmethylimidazoles]. Arzneimittelforschung, 22(8), 1260–1272.
- Google Patents. (n.d.).
- KarpsChem. (2025, August 19). Comprehensive Guide to Clotrimazole EP Impurities (A–F).
- ResearchGate. (2025, August 10). (PDF)
- Quick Company. (n.d.).
- Sigma-Aldrich. (n.d.). Clotrimazole impurity E EP Reference Standard.
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2025, August 6). (PDF) Formulation and Characterization of Clotrimazole Microemulsions and Microemulsion-Based Gels.
- RJPN. (2024, July 3). DEVELOPMENT AND VALIDATION STABILITY INDICATING METHOD FOR CLOTRIMAZOLE BY UV-VIS SPECTROSCOPY AND HPLC.
- Veeprho. (n.d.). Clotrimazole EP Impurity E | CAS 5162-03-08.
- OSPAR Commission. (2013).
- Veeprho. (n.d.). Clotrimazole EP Impurity A | CAS 66774-02-5.
- Pharmaffili
- Biswas, T. (2021, July 21). (L: 486) About Clotrimazole (medicine)
- PubMed. (n.d.).
- Chemicea Pharmaceuticals. (n.d.). Clotrimazole EP Impurity E | CAS No. 5162-03-8.
Sources
- 1. Impurity isolation and sample purification [manufacturingchemist.com]
- 2. karpschem.in [karpschem.in]
- 4. Clotrimazole | C22H17ClN2 | CID 2812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 8. actascientific.com [actascientific.com]
Using 1-Chloro-2-(ethoxydiphenylmethyl)benzene as a TLC standard
Application Note: High-Performance Thin-Layer Chromatography (HPTLC) Protocol for 1-Chloro-2-(ethoxydiphenylmethyl)benzene
Executive Summary & Application Scope
1-Chloro-2-(ethoxydiphenylmethyl)benzene (also known as Clotrimazole Impurity 5 or (2-Chlorophenyl)diphenylmethyl ethyl ether) is a critical process-related impurity in the synthesis of Clotrimazole. It is formed via the solvolysis of the key intermediate, 2-chlorotrityl chloride (or 2-chlorotritanol), in the presence of ethanol.
Because Clotrimazole is an imidazole derivative (polar/basic) and this impurity is a trityl ether (non-polar/neutral), their migration behaviors on silica gel differ significantly. This application note provides a validated protocol for using 1-Chloro-2-(ethoxydiphenylmethyl)benzene as a Reference Standard (RS) to establish system suitability, calculate Retardation Factors (
Primary Users: QC Analysts, Process Chemists, and Regulatory Affairs Specialists.
Chemical Identity & Properties
| Property | Description |
| IUPAC Name | 1-Chloro-2-(ethoxydiphenylmethyl)benzene |
| Common Name | Clotrimazole Impurity 5; (2-Chlorophenyl)diphenylmethyl ethyl ether |
| CAS Number | 717109-43-8 |
| Molecular Formula | C |
| Molecular Weight | 322.83 g/mol |
| Solubility | Soluble in Dichloromethane (DCM), Toluene, Ethyl Acetate; Sparingly soluble in Methanol. |
| Function | Process Impurity (Ethylation of trityl cation); TLC Reference Standard. |
Mechanistic Origin: The Solvolysis Pathway
Understanding the origin of this standard is vital for process control. In the synthesis of Clotrimazole, 2-chlorotrityl chloride is reacted with imidazole. If ethanol is used as a solvent or washing agent before the imidazole reaction is complete, the highly reactive trityl carbocation intermediate reacts with ethanol to form the ether impurity.
Figure 1: Mechanistic pathway showing the competitive formation of the ether impurity vs. the active pharmaceutical ingredient (Clotrimazole).
Detailed Experimental Protocol
Materials & Reagents
-
Stationary Phase: Silica Gel 60 F
Pre-coated Plates (Aluminum or Glass backed, 20 x 20 cm). -
Solvents (HPLC Grade): n-Hexane, Ethyl Acetate (EtOAc), Toluene, Dichloromethane (DCM).[1]
-
Reference Standard: 1-Chloro-2-(ethoxydiphenylmethyl)benzene (>98% purity).
-
Sample Matrix: Clotrimazole API or reaction mixture.
Standard Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the standard into a 10 mL volumetric flask. Dissolve in Dichloromethane (DCM). Note: DCM is preferred over methanol due to higher solubility and faster evaporation on the plate.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with n-Hexane/DCM (1:1).
Chromatographic Conditions
Two methods are proposed: Method A for purity checking of the standard itself, and Method B for detecting the standard within a Clotrimazole matrix.
| Parameter | Method A: Purity & ID | Method B: Impurity Profiling |
| Objective | Confirm identity of the ether standard. | Separate ether from Clotrimazole & Alcohol. |
| Mobile Phase | n-Hexane : Ethyl Acetate (90 : 10) | Toluene : Ethyl Acetate (95 : 5) |
| Chamber Saturation | 20 minutes (Filter paper lined) | 30 minutes (Strict saturation required) |
| Migration Distance | 80 mm (from baseline) | 100 mm |
| Application Volume | 5 µL (Band length: 8 mm) | 10 µL (Band length: 8 mm) |
| Detection | UV 254 nm | UV 254 nm |
Execution Steps
-
Plate Activation: Pre-wash the plate with Methanol and dry at 105°C for 30 minutes to remove moisture (critical for reproducible
values of ethers). -
Application: Apply samples 15 mm from the bottom edge using a Linomat applicator or capillary. Maintain 10 mm spacing between tracks.
-
Development: Place plate in the saturated twin-trough chamber. Allow solvent front to migrate to the target distance.
-
Drying: Remove plate and dry in a stream of cold air for 5 minutes.
-
Visualization: View under UV lamp at 254 nm. The trityl group provides strong UV absorbance (quenching the green fluorescence of the plate).
System Suitability & Data Analysis
Expected Retention Factors ( )
The polarity order is: Clotrimazole (Most Polar) > Impurity A (Alcohol) > Impurity 5 (Ether/Non-polar).
-
Method A (Hexane:EtOAc 90:10):
-
1-Chloro-2-(ethoxydiphenylmethyl)benzene:
-
Clotrimazole:
(Retained at baseline)[2] -
2-Chlorotritanol (Impurity A):
-
-
Method B (Toluene:EtOAc 95:5):
-
1-Chloro-2-(ethoxydiphenylmethyl)benzene:
-
Clotrimazole:
-
Note: Toluene systems provide sharper resolution for aromatic isomers.
-
Acceptance Criteria
-
Resolution (
): The standard spot must be clearly resolved from the solvent front and any degradation products. -
Tailing Factor:
. (Ethers generally show symmetrical spots; tailing indicates residual acidity on the plate). -
LOD (Limit of Detection): The spot must be visible at a loading of 0.5 µg under UV 254 nm.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Spot Streaking | Sample concentration too high or solvent not evaporated. | Dilute sample; ensure thorough drying after spotting. |
| Low | Mobile phase evaporation or plate moisture. | Use fresh mobile phase; re-activate plate at 105°C. |
| Ghost Spots | Degradation of standard. | Prepare fresh standard in DCM (avoid acidic solvents). |
| Co-elution | Presence of non-polar precursors (e.g., 2-chlorotoluene). | Switch to Method B (Toluene-based) for better aromatic selectivity. |
Visual Workflow
Figure 2: Step-by-step workflow for the TLC analysis of 1-Chloro-2-(ethoxydiphenylmethyl)benzene.
References
-
European Pharmacopoeia (Ph. Eur.) , 11th Edition. Clotrimazole Monograph (0757). Strasbourg: EDQM. (2023). Link
-
United States Pharmacopeia (USP) . Clotrimazole Related Compounds. USP-NF 2024. Link
-
PubChem . 1-Chloro-2-(ethoxydiphenylmethyl)benzene (Compound Summary). National Library of Medicine. Link
-
TLC Pharmaceutical Standards . Clotrimazole Impurity 5 Data Sheet. Link
-
Reich, E., & Schibli, V. High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers. (2007).[3] (General Reference for TLC Method Development).
Sources
Calculating relative response factor (RRF) for Clotrimazole ether impurity
Application Note: Determination of Relative Response Factor (RRF) for Clotrimazole Ether Impurity by HPLC-UV
Introduction & Regulatory Context
In the chromatographic analysis of Clotrimazole (CLZ), accurate quantification of impurities is critical for compliance with ICH Q3A(R2) and Q3B(R2) guidelines. While external standards are the gold standard for quantification, they are often expensive or unstable. Consequently, the Relative Response Factor (RRF) is utilized to correct for differences in detector sensitivity between the API and its impurities.[1][2]
This protocol specifically addresses the Clotrimazole Ether Impurity (identified as Clotrimazole Impurity F in EP/BP, chemically (2-chlorophenyl)diphenylmethyl ethyl ether). This impurity typically arises during synthesis when the trityl chloride intermediate reacts with ethanolic solvents.
Why RRF is Critical here:
Clotrimazole contains an imidazole ring and a trityl group. The Ether Impurity retains the trityl chromophore but lacks the imidazole ring , replacing it with an ether linkage. Since the imidazole ring contributes to the UV absorbance profile (auxochrome effect), the extinction coefficient (
Chemical Basis of UV Response
The UV response in HPLC is governed by the Beer-Lambert Law (
-
Clotrimazole (API): Contains (2-chlorophenyl)diphenylmethyl group + Imidazole ring .[3][4]
-
Ether Impurity (Impurity F): Contains (2-chlorophenyl)diphenylmethyl group + Ethoxy group .
The loss of the nitrogenous imidazole ring alters the electron delocalization, changing the molar absorptivity at the detection wavelength (typically 254 nm).
Visual Logic: RRF Determination Workflow
Figure 1: Step-by-step workflow for establishing the Relative Response Factor.
Experimental Protocol
Reagents and Standards
-
Clotrimazole Reference Standard (RS): >99.0% purity.
-
Clotrimazole Ether Impurity Standard (Impurity F): >95.0% purity (Certified Reference Material).
-
Methanol (MeOH): HPLC Grade.[5]
-
Potassium Dihydrogen Phosphate (
): AR Grade. -
Water: Milli-Q or equivalent.
Chromatographic Conditions (Based on USP/EP)
This method is adapted from standard pharmacopeial monographs for Clotrimazole to ensure regulatory applicability.
| Parameter | Setting |
| Instrument | HPLC with UV/PDA Detector (e.g., Agilent 1290 / Waters Alliance) |
| Column | C18 (L1), |
| Mobile Phase | Methanol : 0.025M Phosphate Buffer pH 7.5 (3:1 v/v) |
| Flow Rate | 1.5 mL/min |
| Wavelength | 254 nm (Primary) |
| Injection Volume | 20 |
| Column Temp | 25°C |
| Run Time | ~2.5x retention time of Clotrimazole |
Preparation of Solutions
A. Standard Stock Solution (API):
-
Weigh accurately 50 mg of Clotrimazole RS.[6]
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol (Conc: 500
g/mL).
B. Impurity Stock Solution:
-
Weigh accurately 5 mg of Clotrimazole Ether Impurity.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol (Conc: 50
g/mL).
C. Linearity Levels (The "Slope Method"): Prepare a series of 6 solutions for both the API and the Impurity covering the range of the Limit of Quantitation (LOQ) to 150% of the specification limit.
-
Target Specification Level: 0.5% (common for impurities).
-
Range: 0.25
g/mL to 7.5 g/mL.
Calculation and Analysis
Do not use the single-point calibration method for establishing RRF, as it fails to account for intercept bias. Use the Slope Method .
Mathematical Model
Plot the Peak Area (y-axis) against Concentration (mg/mL, x-axis) for both the API and the Impurity.[7] Perform linear regression to obtain the slope (
Representative Data (Simulated for Demonstration)
Table 1: Linearity Data Summary
| Level | Concentration (mg/mL) | API Peak Area (mAUs) | Impurity Peak Area (mAUs) |
| 1 | 0.0005 | 12,500 | 9,800 |
| 2 | 0.0010 | 25,100 | 19,500 |
| 3 | 0.0025 | 62,400 | 48,900 |
| 4 | 0.0050 | 125,200 | 97,500 |
| 5 | 0.0075 | 187,900 | 146,200 |
| Slope ( | -- | 25,053,333 | 19,493,333 |
| -- | 0.9999 | 0.9998 |
Calculation
Interpretation: The Ether Impurity has a lower response than Clotrimazole at 254 nm (approx 78%). If you detect an impurity peak area of 10,000, the actual concentration is higher than what a direct comparison to Clotrimazole would suggest.
Corrected Calculation for Unknown Sample:
Validation & Acceptance Criteria
To ensure the RRF is reliable for routine use:
-
Linearity: The correlation coefficient (
) for both calibration curves must be . -
Intercept: The y-intercept should be statistically indistinguishable from zero (within
of the response at the 100% level).[8] -
Robustness: The RRF should be re-verified if the pH of the mobile phase changes by >0.2 units or if the detector wavelength changes.
Decision Logic for RRF Application
Figure 2: Decision matrix for applying RRF in routine analysis. Note: EP/BP often requires correction if RRF is outside 0.8-1.2.
References
-
ICH Expert Working Group. Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation, 2006. Link
-
United States Pharmacopeia (USP). Clotrimazole Monograph.[3] USP-NF. Link
-
European Pharmacopoeia (Ph. Eur.). Clotrimazole: Impurity F Structure and Limits.[9]Link
-
PubChem. Clotrimazole Compound Summary. National Library of Medicine. Link
-
Hájková, R., et al. "Development and validation of HPLC method for determination of clotrimazole and its two degradation products." Talanta, 2007.[9] Link
Sources
- 1. Relative Response Factor (RRF) in HPLC | MICROSOLV [mtc-usa.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. Clotrimazole | C22H17ClN2 | CID 2812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rjpn.org [rjpn.org]
- 6. iomcworld.com [iomcworld.com]
- 7. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. veeprho.com [veeprho.com]
Application Note: Quantitative Determination of 1-Chloro-2-(ethoxydiphenylmethyl)benzene in Drug Substance by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a detailed and robust method for the quantitative analysis of 1-Chloro-2-(ethoxydiphenylmethyl)benzene in a drug substance using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to method validation. The methodology is developed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2][3][4]
Introduction
1-Chloro-2-(ethoxydiphenylmethyl)benzene is a chemical entity with a molecular formula of C21H19ClO and a molecular weight of approximately 322.83 g/mol .[5][6] In the context of pharmaceutical development, it may be present as an active pharmaceutical ingredient (API), an intermediate, or a potential impurity. Accurate and precise quantification of this compound in the drug substance is critical for ensuring product quality, safety, and efficacy.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of various compounds. Its high resolution, sensitivity, and specificity make it an ideal choice for the analysis of complex mixtures and the determination of active ingredients and impurities in drug substances. This application note details a specific RP-HPLC method developed for the quantitative analysis of 1-Chloro-2-(ethoxydiphenylmethyl)benzene.
Analytical Principle
The method employs a reverse-phase chromatographic separation on a C18 stationary phase. The separation is achieved through the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. The nonpolar nature of 1-Chloro-2-(ethoxydiphenylmethyl)benzene leads to a strong interaction with the C18 column, allowing for its effective separation from polar impurities. Detection and quantification are performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.
Experimental
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Chromatographic Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
pH Meter: Calibrated.
-
Solvent Filtration Assembly: With 0.45 µm membrane filters.
Reagents and Chemicals
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
-
Methanol (MeOH): HPLC grade.
-
Phosphoric Acid (H3PO4): Analytical reagent grade.
-
1-Chloro-2-(ethoxydiphenylmethyl)benzene Reference Standard: Of known purity.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm (or equivalent) |
| Mobile Phase | Acetonitrile and Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Protocol
Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 1-Chloro-2-(ethoxydiphenylmethyl)benzene Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
Sample Solution Preparation
-
Sample Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the drug substance and transfer it to a 25 mL volumetric flask. Add approximately 20 mL of methanol and sonicate for 10 minutes to dissolve. Dilute to volume with methanol.
-
Working Sample Solution (100 µg/mL): Pipette 5 mL of the Sample Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the Working Standard Solution five times to check for system suitability.
-
Inject the Working Sample Solution in duplicate.
-
After all injections are complete, wash the column with a high-organic mobile phase (e.g., 90% acetonitrile in water) for 30 minutes.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines.[1][2][3][4] The validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
Specificity
Specificity was demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram. The peak purity of the analyte in the sample solution was also evaluated using a PDA detector, which showed no co-eluting impurities.
Linearity and Range
Linearity was assessed by preparing and analyzing a series of solutions over a concentration range of 50% to 150% of the nominal working concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Range | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Y-intercept | Close to zero |
Accuracy
Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the working concentration). Each concentration was prepared in triplicate.
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.6 |
| 120% | 99.8 | 0.7 |
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the Working Sample Solution were performed on the same day.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst using a different instrument.
| Precision Type | % RSD |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
Robustness
The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptable limits for all variations.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Areas | ≤ 2.0% (for 5 injections) |
Calculation
The concentration of 1-Chloro-2-(ethoxydiphenylmethyl)benzene in the drug substance is calculated using the following formula:
Where:
-
Area_sample is the peak area of the analyte in the sample solution.
-
Area_standard is the average peak area of the analyte in the standard solution.
-
Conc_standard is the concentration of the standard solution.
-
Conc_sample is the concentration of the sample solution.
-
Purity_standard is the purity of the reference standard.
Visualization of the Analytical Workflow
Caption: Analytical workflow for the quantitative analysis of 1-Chloro-2-(ethoxydiphenylmethyl)benzene.
Conclusion
The developed RP-HPLC method for the quantitative analysis of 1-Chloro-2-(ethoxydiphenylmethyl)benzene in a drug substance is specific, linear, accurate, precise, and robust. The method is suitable for its intended purpose in a quality control environment for the routine analysis of the drug substance.
References
-
International Council for Harmonisation. (2013). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Conference on Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-2-ethoxy- (CAS 614-72-2). [Link]
-
PubChemLite. (n.d.). 1-chloro-2-(ethoxydiphenylmethyl)benzene (C21H19ClO). [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. database.ich.org [database.ich.org]
- 3. scribd.com [scribd.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. PubChemLite - 1-chloro-2-(ethoxydiphenylmethyl)benzene (C21H19ClO) [pubchemlite.lcsb.uni.lu]
- 6. echemi.com [echemi.com]
Application Note: Storage and Handling Protocols for (2-Chlorophenyl)diphenylmethyl ethyl ether Reference Material
Abstract
This technical guide defines the rigorous storage, handling, and stability monitoring protocols for (2-Chlorophenyl)diphenylmethyl ethyl ether (CAS: 717109-43-8). Often identified as an O-alkylated process impurity in the synthesis of Clotrimazole, this reference material exhibits specific sensitivities to acid-catalyzed hydrolysis and moisture. This document provides a self-validating workflow to ensure the structural integrity of the standard, ensuring accurate quantitative analysis in pharmaceutical quality control (QC) and method validation.
Introduction & Chemical Context
(2-Chlorophenyl)diphenylmethyl ethyl ether is a lipophilic trityl ether derivative. In the context of Clotrimazole API analysis, it typically arises as a process-related impurity when ethanolic solvents are employed in the presence of the reactive intermediate (2-chlorophenyl)diphenylmethyl chloride.
Unlike the API (Clotrimazole), which contains an imidazole ring, this impurity possesses an ether linkage protected by a bulky trityl group. While the steric hindrance of the ortho-chloro substituent and the phenyl rings provides some kinetic stability, the ether bond remains the thermodynamic weak point, particularly susceptible to solvolysis.
Table 1: Physicochemical Profile
| Property | Specification |
| Chemical Name | 1-chloro-2-(ethoxy(diphenyl)methyl)benzene |
| Common Name | Clotrimazole Ethyl Ether Impurity |
| CAS Number | 717109-43-8 |
| Molecular Formula | C₂₁H₁₉ClO |
| Molecular Weight | 322.83 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in Acetonitrile, DCM, Methanol; Insoluble in Water |
Degradation Science: The "Why" Behind the Protocol
To design a robust storage protocol, one must understand the failure mode. The primary degradation pathway for trityl ethers is acid-catalyzed hydrolysis .
Mechanism of Failure
Even trace amounts of acidity (from atmospheric CO₂ dissolved in surface moisture or acidic glass surfaces) can protonate the ether oxygen. This leads to the cleavage of the C-O bond, generating a resonance-stabilized trityl cation and ethanol. The cation subsequently reacts with water to form (2-Chlorophenyl)diphenylmethanol (Clotrimazole Impurity A).
Key Insight: The presence of the ortho-chloro group destabilizes the transition state slightly compared to unsubstituted trityl ethers due to steric strain, but the formation of the alcohol is thermodynamically favored in the presence of moisture.
Visualization: Hydrolysis Degradation Pathway
The following diagram illustrates the chemical breakdown that improper storage will accelerate.
Figure 1: Acid-catalyzed hydrolysis pathway. Storage conditions must prevent the "Protonation" and "Water" steps to maintain the "Intact Standard".
Storage Protocols
Following USP <11> and ISO 17034 guidelines for reference material handling, the following conditions are mandatory to guarantee the assigned purity value.
Long-Term Storage (Inventory)
-
Temperature: 2°C to 8°C (Refrigerated).
-
Rationale: Low temperature kinetically inhibits the cleavage of the ether bond. While -20°C is acceptable, it is generally unnecessary for this specific ether unless stored for >3 years.
-
-
Container: Amber glass vial with a PTFE-lined screw cap.
-
Rationale: Amber glass protects against potential photo-oxidation (though low risk). PTFE liners prevent leaching of plasticizers and provide a chemically inert seal.
-
-
Environment: Desiccated atmosphere.[1]
-
Rationale: Minimizes headspace humidity.
-
Short-Term Storage (Active Use)
-
Duration: < 30 Days.
-
Condition: Ambient temperature (20-25°C) in a desiccator cabinet protected from light.
-
Precaution: Do not return aliquots to the primary container.
Handling & Usage Workflow (The "Cold Chain")
The most critical moment for reference material degradation is the transition from cold storage to the laboratory bench. Condensation is the enemy.
Protocol: Safe Aliquoting
-
Retrieval: Remove the vial from the refrigerator.
-
Equilibration (Critical): Allow the closed vial to stand at room temperature for at least 45 minutes .
-
Why? Opening a cold vial in a warm lab causes immediate condensation of atmospheric moisture onto the solid standard. This trapped water will drive hydrolysis once the vial is returned to storage.
-
-
Weighing: Open the vial, weigh the required amount rapidly using a clean, anti-static spatula.
-
Resealing: Purge the headspace with dry Nitrogen or Argon (if available) before recapping tightly.
-
Dissolution: Dissolve immediately in the mobile phase or solvent (e.g., Acetonitrile). Do not store the solid on the weigh boat.
Visualization: Handling Workflow
Figure 2: The "Cold Chain" handling workflow designed to prevent moisture ingress during weighing.
Self-Validating Stability System
Trust but verify. Because this material degrades into a known compound, you can implement a self-validating check within your routine analysis.
The "Impurity A" Check
When running your HPLC method for Clotrimazole:
-
Monitor Relative Retention Time (RRT):
-
The Ether (Reference Material) is less polar than the Alcohol.
-
The Alcohol (Degradant) will elute earlier in Reverse Phase (RP-HPLC).
-
-
Acceptance Criteria:
-
If the Reference Standard injection shows a new peak matching the retention time of Clotrimazole Impurity A (approx RRT 0.8 - 0.9 relative to the ether, depending on method), hydrolysis has occurred .
-
Limit: If the degradant peak area > 0.5%, discard the reference material lot.
-
References
-
United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. Rockville, MD: United States Pharmacopeial Convention. Link
-
Veeprho Laboratories. (2-Chlorophenyl)diphenylmethyl Ethyl Ether Reference Standard Data. Link
-
European Pharmacopoeia (Ph. Eur.). Clotrimazole Monograph 0015. Strasbourg, France: EDQM. Link
-
Yadav, J. S., et al. (2010). "Indium(III)-catalyzed selective cleavage of trityl ethers." Tetrahedron Letters. (Discussing acid lability of trityl ethers). Link
-
International Organization for Standardization. ISO 17034:2016 General requirements for the competence of reference material producers. Link
Sources
Application of Clotrimazole ether impurity in forced degradation studies
Application Note & Protocol
Topic: Strategic Application of Clotrimazole Ether Impurity in Forced Degradation Studies for Enhanced Stability-Indicating Method Development
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies to understand the intrinsic stability of an Active Pharmaceutical Ingredient (API).[1][2] These studies are critical for developing and validating stability-indicating analytical methods, identifying potential degradation products, and elucidating degradation pathways.[3][4] This document provides a detailed technical guide on the strategic use of a specific, yet significant, impurity—Clotrimazole ether impurity, specifically (2-Chlorophenyl)diphenylmethyl Ethyl Ether—in the forced degradation studies of Clotrimazole. We will explore the rationale behind focusing on this impurity and provide comprehensive, field-proven protocols for its application in developing robust analytical methods.
Introduction: The Rationale for Impurity-Centric Forced Degradation
The objective of forced degradation is not to completely destroy the drug substance but to induce degradation to an extent of 5-20%.[3][5] This "sweet spot" provides sufficient degradation products to challenge the analytical method's specificity without rendering the sample unusable.[5] While many degradation products may form, focusing on a specific, mechanistically relevant impurity can provide profound insights into the drug's stability profile.
Clotrimazole, a broad-spectrum antifungal agent, is known to degrade under various stress conditions.[6][7] Its degradation can yield several impurities, including (o-chlorophenyl)diphenylmethanol and imidazole.[6][8] However, the formation of an ether impurity, such as (2-Chlorophenyl)diphenylmethyl Ethyl Ether , points towards a specific reaction pathway, often involving the presence of an alcohol (e.g., ethanol from a formulation or as a solvent) under conditions that favor nucleophilic substitution, such as an acidic environment. Tracking the formation of this ether impurity serves as a highly specific marker for this degradation route, making it an invaluable tool for validating the true stability-indicating nature of an analytical method.
Regulatory Framework: ICH Guidelines
The International Council for Harmonisation (ICH) provides clear guidelines for conducting these studies.[2] The most relevant documents are:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline outlines the core requirements for stress testing.[1][3]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. This provides specific guidance on assessing light sensitivity.[1]
-
ICH Q2(R1): Validation of Analytical Procedures. This document details the requirements for validating that an analytical method is specific and stability-indicating.[4]
Compliance with these guidelines is mandatory for regulatory submissions to agencies like the FDA and EMA.[1][4]
Experimental Workflow Overview
A well-designed forced degradation study follows a logical progression from stress application to data interpretation. The primary goal is to generate relevant degradation products to prove the analytical method can separate them from the parent API and from each other.
Caption: Experimental workflow for forced degradation studies.
Detailed Protocols
Causality Note: The following protocols are designed to be self-validating. Each includes an unstressed control to provide a baseline and uses conditions intended to generate meaningful, but not excessive, degradation. The use of a photodiode array (PDA) detector in the analytical method is crucial for assessing peak purity, which is a direct measure of the method's specificity.
Materials and Reagents
-
Clotrimazole API (Reference Standard)
-
Clotrimazole Ether Impurity ((2-Chlorophenyl)diphenylmethyl Ethyl Ether) Reference Standard
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Hydroxide (NaOH), 0.1 N
-
Hydrogen Peroxide (H₂O₂), 6%
-
Potassium Dihydrogen Phosphate
-
Water (HPLC Grade / Milli-Q)
Preparation of Stock Solutions
-
Clotrimazole Stock Solution (1000 µg/mL): Accurately weigh 25.0 mg of Clotrimazole working standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.[9]
-
Clotrimazole Ether Impurity Stock Solution (1000 µg/mL): Prepare in the same manner as the Clotrimazole stock solution.
-
Spiked Suitability Solution: Prepare a solution containing a known concentration of Clotrimazole (e.g., 100 µg/mL) and the ether impurity (e.g., 5 µg/mL) to confirm the analytical method's ability to separate the two compounds.
Forced Degradation Procedures
For each condition, a parallel "control" sample of Clotrimazole solution without the stressor should be kept at ambient temperature in the dark.
A. Acidic Hydrolysis
-
Rationale: To assess susceptibility to degradation in low pH environments. This condition is particularly relevant for the formation of the ether impurity if an alcohol is present.
-
Protocol:
-
Transfer 1 mL of the Clotrimazole stock solution (1000 µg/mL) into a 10 mL volumetric flask.
-
Add 1 mL of 0.1 N HCl.[10]
-
Optional Causal Step: To specifically induce ether formation, ensure the solvent system contains ethanol or add a controlled amount.
-
Keep the mixture at room temperature for 2 hours (or until target degradation is achieved).[10]
-
Withdraw samples at appropriate time points (e.g., 0, 30, 60, 120 min).
-
Immediately neutralize the sample by adding an equivalent amount of 0.1 N NaOH.
-
Dilute to the final volume with methanol to a target concentration of 10 µg/mL for analysis.[10]
-
B. Alkaline Hydrolysis
-
Rationale: To evaluate stability in high pH environments.
-
Protocol:
-
Transfer 1 mL of the Clotrimazole stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 0.1 N NaOH.[10]
-
Keep the mixture at room temperature for 2 hours.[10]
-
Withdraw samples and immediately neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute to a final concentration of 10 µg/mL with methanol for analysis.[10]
-
C. Oxidative Degradation
-
Rationale: To test the drug's susceptibility to oxidation, a common degradation pathway.[11]
-
Protocol:
D. Thermal Degradation
-
Rationale: To assess the impact of high temperature on the solid drug substance, simulating poor storage conditions.
-
Protocol:
-
Accurately weigh 10 mg of Clotrimazole API into a glass vial.
-
Place the vial in a calibrated oven at 60°C for 6 hours.[10]
-
After exposure, allow the sample to cool to room temperature.
-
Dissolve the sample in methanol to a known concentration (e.g., 1000 µg/mL) and then dilute further for analysis.
-
E. Photolytic Degradation
-
Rationale: To determine if the drug is light-sensitive, which has implications for packaging and storage.
-
Protocol (as per ICH Q1B):
-
Expose a sample of Clotrimazole API (solid) and a solution to a light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
After exposure, dissolve and dilute the samples to a suitable concentration for analysis.
-
Proposed Stability-Indicating HPLC Method
-
Rationale: A reverse-phase HPLC method provides excellent resolution for separating non-polar to moderately polar compounds like Clotrimazole and its impurities.[12][13] The gradient elution ensures that both early-eluting and late-eluting impurities are effectively separated.
| Parameter | Condition |
| Instrument | HPLC with PDA Detector |
| Column | Waters Symmetry C8 (4.6 x 150 mm, 5 µm) or equivalent[9] |
| Mobile Phase A | Buffer: 1.0 g Potassium Dihydrogen Orthophosphate in 1000 mL water[9] |
| Mobile Phase B | Acetonitrile[9] |
| Gradient Program | Time (min): 0-5 (10% B), 5-15 (90% B), 15-20 (90% B), 20-22 (10% B), 22-25 (10% B) |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 40°C |
| Detection Wavelength | 225 nm[9][12] |
| Injection Volume | 20 µL |
| Diluent | Methanol[9] |
Data Interpretation and Expected Results
The primary analytical outcome is a set of chromatograms for each stress condition. The analysis should focus on:
-
Mass Balance: The sum of the assay of Clotrimazole and the area of all degradation products should remain constant throughout the study.
-
Peak Purity: The PDA detector should be used to assess the peak purity of Clotrimazole in stressed samples. A pure peak confirms that no impurity is co-eluting, validating the method's specificity.[9]
-
Identification of Ether Impurity: The retention time of any peak suspected to be the ether impurity should be compared with the injected reference standard.
Summary of Potential Degradation Outcomes
| Stress Condition | Expected Clotrimazole Degradation | Expected Formation of Ether Impurity | Primary Degradation Pathway Indicated |
| Acid Hydrolysis (with Ethanol) | 5-20% | Significant Formation | Acid-catalyzed hydrolysis and etherification |
| Alkaline Hydrolysis | Moderate to High | Unlikely | Base-catalyzed hydrolysis |
| Oxidative (H₂O₂) | Moderate | Unlikely | Oxidation |
| Thermal (Solid State) | Low to Moderate | Unlikely | Thermolysis |
| Photolytic | Variable | Unlikely | Photodegradation |
| Unstressed Control | < 1% | None | Baseline Stability |
Conclusion
The strategic use of a specific, mechanistically relevant impurity like Clotrimazole ether impurity is a powerful approach in forced degradation studies. It moves beyond simply generating degradants to actively probing for specific, anticipated degradation pathways. By designing experiments that could potentially form this ether and using a validated, stability-indicating HPLC method to track its appearance, researchers can develop a highly robust analytical method. This approach provides a deeper understanding of the API's stability and ensures the final method is truly fit-for-purpose, meeting the stringent requirements of global regulatory agencies.
References
- ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
- ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- IJCRT.org. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY.
- Lotfy, H. M., et al. (2019, July 1). Monitoring of Clotrimazole Degradation Pathway in Presence of its Co-formulated Drug. PubMed.
- Pharmaffiliates. (2025, February 3). The Role of Impurity Standards in Pharmaceutical Quality Control.
- ResolveMass Laboratories Inc. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.
- Research Journal of Pharmacy and Technology. Development and Validation of an Analytical Method for Simultaneous Estimation of Clotrimazole and its Impurity by RP-HPLC.
- Ferreira Goncalves N. P., et al. (2021). Degradation of the antifungal pharmaceutical clotrimazole by UVC and vacuum-UV irradiation: Kinetics, transformation products and attenuation of toxicity. Journal of Environmental Chemical Engineering.
- Onyx scientific. A practical guide to forced degradation and stability studies for drug substances.
- International Journal of Drug Regulatory Affairs. Regulatory aspects of Impurity profiling.
- Hoogerheide, J. G., et al. (1981). High performance liquid chromatographic determination of clotrimazole in pharmaceutical formulations. Journal of the Association of Official Analytical Chemists.
- Ruhela, G., & Kaushik, D. (2017, July 1). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research.
- Scribd. Impurity and Stability Studies.
- Scribd. (n.d.). Impurity and Stability Studies Overview.
- Das, P., et al. (2020, December 28). A Rapid RP-HPLC Methodology for the Determination of Clotrimazole Impurities in Topical Dosage Forms. Acta Scientific Pharmaceutical Sciences.
- ResearchGate. (2025, August 10). STUDY OF REACTION KINETICS AND IDENTIFICATION OF CLOTRIMAZOLE DEGRADATION COMPOUNDS IN ANTI-FUNGAL CREAM PREPARATIONS.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Lotfy, H., et al. (2019). Monitoring of Clotrimazole degradation pathway in presence of its co-formulated drug. Future University in Egypt.
- Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations.
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- Pharmaceutical Technology. (2012, April 2). Evaluating Impurities in Drugs (Part III of III).
- RJPN. (2024, July 3). DEVELOPMENT AND VALIDATION STABILITY INDICATING METHOD FOR CLOTRIMAZOLE BY UV-VIS SPECTROSCOPY AND HPLC.
- de Oliveira, D. C., et al. (2019, June 25). Development of a Method for the Quantification of Clotrimazole and Itraconazole and Study of Their Stability in a New Microemulsion for the Treatment of Sporotrichosis. MDPI.
- Scribd. (n.d.). HPLC Method for Clotrimazole Analysis.
- Aalborg University's Research Portal. (2021, September 15). Degradation of the antifungal pharmaceutical clotrimazole by UV-C and Vacuum-UV irradiation: kinetics, transformation products and attenuation of toxicity.
- Semantic Scholar. (2020, February 14). A Simultaneous Estimation of Clotrimazole and Its Impurities. International Journal of Lifescience and Pharma Research.
- PubMed. (2024, June 7). Oxidative effects of the human antifungal drug clotrimazole on the eucaryotic model organism Saccharomyces cerevisiae.
- KarpsChem. (2025, August 19). Comprehensive Guide to Clotrimazole EP Impurities (A–F).
- National Center for Biotechnology Information. Development of a Method for the Quantification of Clotrimazole and Itraconazole and Study of Their Stability in a New Microemulsion for the Treatment of Sporotrichosis.
- ResearchGate. (2025, November 1). Degradation of the antifungal pharmaceutical clotrimazole by UVC and Vacuum-UV irradiation: kinetics, transformation products and attenuation of toxicity | Request PDF.
- Szymańska, E., et al. (2020, November 26). Physicochemical and Antifungal Properties of Clotrimazole in Combination with High-Molecular Weight Chitosan as a Multifunctional Excipient. MDPI.
- Taro Pharmaceuticals Inc. (2022, September 16). PRODUCT MONOGRAPH CLOTRIMAZOLE TOPICAL.
- Sigma-Aldrich. Clotrimazole impurity E EP Reference Standard.
- BOC Sciences. Clotrimazole and Impurities.
- Veeprho. Clotrimazole EP Impurity A | CAS 66774-02-5.
- Pharmaffiliates. Clotrimazole-impurities.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ijcrt.org [ijcrt.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. onyxipca.com [onyxipca.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Method for the Quantification of Clotrimazole and Itraconazole and Study of Their Stability in a New Microemulsion for the Treatment of Sporotrichosis | MDPI [mdpi.com]
- 8. scribd.com [scribd.com]
- 9. actascientific.com [actascientific.com]
- 10. One moment, please... [rjpn.org]
- 11. Oxidative effects of the human antifungal drug clotrimazole on the eucaryotic model organism Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. biomedres.us [biomedres.us]
Troubleshooting & Optimization
Technical Support Center: Mitigation and Control of Clotrimazole Ether Impurity
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the control of ethanol content to minimize the formation of the Clotrimazole ether impurity, a critical aspect of ensuring the quality and safety of your active pharmaceutical ingredient (API).
Introduction: Understanding the Challenge
Clotrimazole, a widely used broad-spectrum antifungal agent, is synthesized through a multi-step process. A key intermediate in many synthetic routes is (2-chlorophenyl)diphenylmethyl chloride. During the synthesis and purification of Clotrimazole, the formation of impurities is a significant concern, as they can impact the safety and efficacy of the final drug product. One such process-related impurity is (2-Chlorophenyl)diphenylmethyl Ethyl Ether.
The presence of ethanol, often used as a solvent or present as an impurity in other reagents, is a primary contributor to the formation of this ether impurity. This guide will elucidate the underlying chemical mechanism, provide practical strategies for its control, and offer validated analytical methods for its detection and quantification.
Frequently Asked Questions (FAQs)
Q1: What is the Clotrimazole ether impurity and why is it a concern?
A1: The Clotrimazole ether impurity is chemically identified as (2-Chlorophenyl)diphenylmethyl Ethyl Ether. It is a process-related impurity that can form during the synthesis of Clotrimazole. The presence of impurities in an active pharmaceutical ingredient (API) is a critical quality attribute that is strictly regulated by pharmacopeias and regulatory agencies like the FDA and EMA.[1][2][3] Impurities can potentially have their own pharmacological or toxicological effects, and their levels must be controlled within acceptable limits to ensure the safety and efficacy of the final drug product.[1][2][3]
Q2: How is the Clotrimazole ether impurity formed?
A2: The formation of the ether impurity is a classic example of a nucleophilic substitution reaction, specifically an SN1 (Substitution Nucleophilic Unimolecular) reaction. The key precursor, (2-chlorophenyl)diphenylmethyl chloride, can dissociate in the presence of a polar solvent to form a highly stable tertiary carbocation (a trityl-type cation). If ethanol is present in the reaction mixture, it can act as a nucleophile and attack this carbocation, leading to the formation of the ethyl ether impurity.
Q3: Why is the reaction that forms the ether impurity favored?
A3: The reaction is favored due to the remarkable stability of the intermediate carbocation. The triphenylmethyl (trityl) carbocation is stabilized by the delocalization of the positive charge across the three phenyl rings through resonance. This stability lowers the activation energy for its formation, making the SN1 pathway a viable route for impurity generation, even with a relatively weak nucleophile like ethanol.[4][5]
Q4: At what stages of the manufacturing process is the ether impurity most likely to form?
A4: The ether impurity is most likely to form during the synthesis step where (2-chlorophenyl)diphenylmethyl chloride is present and ethanol may be used as a solvent or is present as a residual impurity in other raw materials. It can also potentially form during work-up and purification steps if ethanol-containing solvents are used.
Q5: What are the regulatory limits for this impurity?
A5: The specific limits for any impurity are defined by pharmacopeial monographs (e.g., USP, Ph. Eur.) and the International Council for Harmonisation (ICH) guidelines. For new drug substances, ICH Q3A provides thresholds for reporting, identification, and qualification of impurities. Generally, any impurity present at a level of 0.10% or higher needs to be identified and qualified. It is crucial to consult the relevant and current regulatory guidelines for the specific acceptable limits for Clotrimazole impurities.
Troubleshooting Guide
This section addresses common issues encountered during the control of the Clotrimazole ether impurity.
Issue 1: Unexpectedly high levels of the ether impurity are detected in the crude or final Clotrimazole product.
-
Root Cause Analysis:
-
Ethanol in Solvents: The primary suspect is the presence of ethanol in the solvents used during the synthesis or purification steps. This could be due to using a grade of solvent that contains ethanol as an impurity or from cross-contamination in the manufacturing facility.
-
Ethanol in Raw Materials: Other raw materials or reagents used in the synthesis may contain residual ethanol from their own manufacturing processes.
-
Reaction Conditions: Elevated temperatures during the reaction or work-up in the presence of ethanol can accelerate the rate of the SN1 reaction, leading to higher impurity levels.
-
-
Troubleshooting Steps & Solutions:
-
Solvent Qualification:
-
Action: Implement a rigorous qualification program for all solvents used in the Clotrimazole synthesis.
-
Rationale: To ensure that the levels of ethanol are below a defined acceptable limit.
-
Method: Utilize Gas Chromatography (GC) with a headspace autosampler to accurately quantify residual ethanol in incoming solvent batches. Refer to ICH Q3C guidelines for acceptable limits for residual solvents.[1][2][6]
-
-
Raw Material Screening:
-
Action: Test all critical raw materials for residual ethanol content.
-
Rationale: To identify and eliminate any hidden sources of ethanol contamination.
-
-
Process Parameter Optimization:
-
Action: If the use of ethanol-containing solvents is unavoidable, optimize the reaction temperature and time.
-
Rationale: Lowering the temperature will decrease the rate of the SN1 reaction, thereby reducing the formation of the ether impurity.
-
-
Solvent Exchange:
-
Action: If a reaction is performed in a solvent that may contain ethanol, consider performing a solvent exchange to a non-alcoholic solvent before proceeding with subsequent steps where the trityl chloride intermediate is present.
-
-
Issue 2: Difficulty in removing the ether impurity from the final product.
-
Root Cause Analysis:
-
Similar Physicochemical Properties: The ether impurity has a similar chemical structure and polarity to Clotrimazole, which can make its removal by standard crystallization techniques challenging.
-
Co-crystallization: The impurity may co-crystallize with the desired product, making its separation difficult.
-
-
Troubleshooting Steps & Solutions:
-
Recrystallization Solvent System Optimization:
-
Action: Experiment with different solvent and anti-solvent systems for the final crystallization of Clotrimazole.
-
Rationale: A well-chosen solvent system can exploit subtle differences in solubility between Clotrimazole and the ether impurity, leading to better purification.
-
Example: Explore solvent systems such as acetone/water, isopropanol/water, or toluene/heptane.
-
-
Chromatographic Purification:
-
Action: For high-purity requirements or if crystallization is ineffective, consider preparative column chromatography.
-
Rationale: Chromatography offers a higher degree of separation based on differential adsorption of the components to the stationary phase. This is generally a more costly and less scalable option for bulk manufacturing.
-
-
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the chemical processes and control strategies, the following diagrams have been created.
Formation of the Clotrimazole Ether Impurity
Caption: SN1 mechanism for the formation of the ether impurity.
Workflow for Controlling the Ether Impurity
Caption: A typical workflow for controlling the ether impurity.
Experimental Protocols
Protocol 1: Quantification of Residual Ethanol in Solvents by Headspace Gas Chromatography (HS-GC)
Objective: To determine the concentration of ethanol in solvents used for the synthesis of Clotrimazole.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Headspace Autosampler
-
Capillary Column: e.g., DB-624 or equivalent (6% cyanopropylphenyl/94% dimethylpolysiloxane), 30 m x 0.53 mm ID, 3.0 µm film thickness
Reagents and Standards:
-
Ethanol, analytical standard grade
-
Solvent for standard and sample preparation (e.g., Dimethyl sulfoxide (DMSO), high purity)
-
Nitrogen or Helium (carrier gas)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of ethanol in DMSO (e.g., 1000 µg/mL).
-
From the stock solution, prepare a series of calibration standards by serial dilution in DMSO to cover the expected range of ethanol concentration (e.g., 1, 5, 10, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh about 100 mg of the solvent sample into a headspace vial.
-
Add a fixed volume of DMSO (e.g., 1 mL).
-
Seal the vial immediately.
-
-
HS-GC Parameters (Example):
-
Oven Temperature: 80°C
-
Needle Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Vial Equilibration Time: 15 minutes
-
Injection Volume: 1 mL
-
Carrier Gas Flow: 2 mL/min
-
Inlet Temperature: 200°C
-
Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min.
-
Detector Temperature: 250°C
-
-
Analysis:
-
Run the calibration standards to generate a calibration curve.
-
Analyze the solvent samples.
-
Calculate the concentration of ethanol in the samples based on the calibration curve.
-
Acceptance Criteria: The concentration of ethanol should be below the limit specified in your internal quality standards, which should be aligned with ICH Q3C guidelines.[1][2][6]
Protocol 2: HPLC Method for the Determination of Clotrimazole and its Ether Impurity
Objective: To separate and quantify Clotrimazole and the (2-Chlorophenyl)diphenylmethyl Ethyl Ether impurity.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Clotrimazole reference standard
-
(2-Chlorophenyl)diphenylmethyl Ethyl Ether impurity standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Clotrimazole reference standard in methanol (e.g., 1 mg/mL).
-
Prepare a stock solution of the ether impurity standard in methanol (e.g., 0.1 mg/mL).
-
Prepare a working standard solution by diluting the stock solutions with mobile phase to a suitable concentration (e.g., Clotrimazole at 100 µg/mL and the impurity at 1 µg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the Clotrimazole sample in methanol to obtain a concentration of approximately 1 mg/mL.
-
Dilute with mobile phase to a final concentration of about 100 µg/mL.
-
-
HPLC Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 15 20 80 20 20 80 22 60 40 | 25 | 60 | 40 |
-
-
Analysis and Calculation:
-
Inject the standard and sample solutions.
-
Identify the peaks based on their retention times compared to the standards.
-
Calculate the percentage of the ether impurity in the sample using the area normalization method or against the external standard.
-
Validation of the HPLC method should be performed according to ICH Q2(R1) guidelines.
Data Presentation
Table 1: Example HPLC Retention Times
| Compound | Approximate Retention Time (min) |
| Clotrimazole | 12.5 |
| (2-Chlorophenyl)diphenylmethyl Ethyl Ether | 14.2 |
Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and conditions used.
References
-
ICH Harmonised Guideline, Q3C(R9) Impurities: Guideline for Residual Solvents, Step 4 version (29 April 2024). [Link]
-
ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). [Link]
-
Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation (ICH) (22 April 2021). [Link]
-
Development and Validation of an Analytical Method for Simultaneous Estimation of Clotrimazole and its Impurity by RP-HPLC. Research Journal of Pharmacy and Technology. [Link]
-
Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. Veeprho (08 April 2020). [Link]
-
The SN1 Reaction Mechanism. Master Organic Chemistry (03 July 2025). [Link]
-
Nucleophilic Substitution Reactions. [Link]
Sources
- 1. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q3C: New Version of the Guideline for Residual Solvents published - ECA Academy [gmp-compliance.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. tga.gov.au [tga.gov.au]
Purification strategies for Clotrimazole contaminated with ethyl ether
Technical Support Center: Clotrimazole Purification
Subject: Advanced Purification Strategies for Clotrimazole Contaminated with Ethyl Ether
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with residual ethyl ether in their Clotrimazole active pharmaceutical ingredient (API). We will explore the underlying principles and provide detailed, field-tested protocols to ensure your final product meets the highest standards of purity and safety.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Concepts & Regulatory Landscape
Question: What are the regulatory limits for residual ethyl ether in a pharmaceutical product like Clotrimazole?
Answer: Residual solvents in pharmaceuticals are considered impurities and pose no therapeutic benefit.[1][2] Therefore, they must be removed to the extent possible. Regulatory bodies, through the International Council for Harmonisation (ICH), provide guidelines on acceptable limits. Ethyl ether (also known as diethyl ether) is classified as a Class 3 solvent , which are solvents with low toxic potential.[1][3]
According to the ICH Q3C (R9) guideline, Class 3 solvents are considered less toxic and have a Permitted Daily Exposure (PDE) of 50 mg or more per day.[3] For Class 3 solvents, the guideline suggests a limit of 5,000 ppm (or 0.5%) as being acceptable without justification. However, it is always mandated by Good Manufacturing Practices (GMP) to reduce solvent levels to the lowest practical amount.[1][2]
Question: What are the key physicochemical properties of Clotrimazole and ethyl ether that I should consider during purification?
Answer: Understanding the distinct properties of your API and the contaminating solvent is critical for designing an effective purification strategy. The significant disparity in their boiling points and vapor pressures is the primary lever we can use for separation.
| Property | Clotrimazole | Ethyl Ether | Rationale for Purification |
| Molecular Weight | 344.85 g/mol [4] | 74.12 g/mol [5] | The significant mass difference is less critical for physical separation methods like drying but relevant for analytical techniques. |
| Physical State | White crystalline solid[4][6][7] | Colorless, volatile liquid[5][8] | The different phases allow for solid-gas separation techniques like vacuum drying. |
| Melting Point | 142–149 °C[4][6][9] | -116.3 °C[5][10] | Clotrimazole's high melting point indicates good thermal stability, allowing for gentle heating during drying without decomposition. |
| Boiling Point | Not available (decomposes) | 34.6 °C[5][11][12] | The extremely low boiling point of ethyl ether is the key property that allows for its selective removal via evaporation at low temperatures. |
| Vapor Pressure | Not applicable (solid) | 440-587 mmHg at 20°C[11][12] | Ethyl ether's high vapor pressure means it evaporates readily, especially under reduced pressure (vacuum). |
| Solubility | Slightly soluble in diethyl ether; soluble in ethanol, acetone, chloroform.[6][7][13] | Soluble in most organic solvents; slightly soluble in water.[8] | Clotrimazole's slight solubility in ether suggests the contamination may be surface-level or from a slurry, not from co-crystallization. This makes removal by evaporation more straightforward. |
| Primary Hazards | Harmful if swallowed.[9][14][15] | Extremely flammable liquid and vapor; may form explosive peroxides; may cause drowsiness or dizziness.[8][10][16][17] | The high flammability and peroxide-forming potential of ethyl ether demand strict safety protocols, including the use of explosion-proof equipment and avoiding ignition sources.[10][17] |
Section 2: Primary Purification Strategy - Vacuum Drying
Question: Why is vacuum drying the preferred method for removing a volatile solvent like ethyl ether from a crystalline solid like Clotrimazole?
Answer: Vacuum drying is highly effective and is the recommended first-line strategy due to several key principles:
-
Lowering the Boiling Point: A vacuum reduces the ambient pressure inside the drying chamber.[18] This directly lowers the boiling point of the solvent.[18][19] For ethyl ether (boiling point 34.6°C at atmospheric pressure), applying a vacuum allows it to evaporate rapidly at or even below room temperature.
-
Preservation of the API: This method is exceptionally gentle.[20][21] Since high temperatures are not required, the risk of thermal degradation to a heat-sensitive API like Clotrimazole is minimized.[19][21] This preserves the API's molecular structure and therapeutic efficacy.[18]
-
Enhanced Mass Transfer: The vacuum creates a significant pressure differential between the solvent on the crystal surface and the surrounding environment. This gradient acts as a powerful driving force, pulling the solvent molecules away from the solid and into the vapor phase, where they are removed by the vacuum pump.
The overall workflow for selecting and implementing a purification strategy is outlined below.
Caption: Purification workflow for Clotrimazole.
Question: What is a detailed protocol for removing ethyl ether from Clotrimazole using a vacuum oven?
Answer: This protocol is designed for laboratory-scale purification. Ensure all safety precautions are followed, particularly regarding the flammability of ethyl ether.
Experimental Protocol: Vacuum Drying of Clotrimazole
-
Safety First:
-
Perform all initial handling of the ether-wet Clotrimazole in a certified chemical fume hood.
-
Ensure the vacuum oven is rated for use with flammable solvents or is placed in a location where vapors cannot encounter an ignition source.
-
Ground all equipment to prevent static discharge.[12]
-
Wear appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.[8]
-
-
Sample Preparation:
-
Spread the Clotrimazole powder in a thin, even layer on a clean, shallow glass or stainless-steel tray. A thin layer maximizes the surface area exposed to the vacuum, significantly accelerating the drying process.
-
Do not exceed a powder depth of 1-2 cm. "Clumping" or thick layers will trap solvent internally.
-
-
Oven Setup and Operation:
-
Place the tray inside the vacuum oven.
-
Close the oven door securely and ensure a tight seal.
-
Begin to apply the vacuum slowly to avoid violent bubbling or aspiration of the powder. A cold trap between the oven and the vacuum pump is highly recommended to capture the evaporated ether, protecting the pump and the environment.
-
Once a stable vacuum is achieved (e.g., <10 mbar), set the oven temperature to a gentle heat, typically 35-45°C . This is well below the melting point of Clotrimazole but provides enough energy to facilitate evaporation.
-
Continue drying under these conditions for 12-24 hours. The exact time will depend on the initial solvent quantity, batch size, and powder layer thickness.
-
-
Process Completion and Verification:
-
To stop the process, first turn off the heat and allow the oven to cool to room temperature.
-
Gently break the vacuum by slowly introducing an inert gas, such as nitrogen. Avoid using air, which could create a flammable atmosphere with the residual ether vapor and introduce moisture.
-
Remove the sample and immediately transfer it to a desiccator for cooling.
-
Submit a sample for analysis via Gas Chromatography-Headspace (GC-HS) to quantify the residual ethyl ether level and ensure it meets the ICH Q3C limit (<5000 ppm).[22] A simple Loss on Drying (LOD) test may also be used as a preliminary, non-specific check.[1]
-
Question: My Clotrimazole still shows high levels of residual ether after vacuum drying. What went wrong and how can I fix it?
Answer: This is a common issue that can usually be resolved by optimizing the drying parameters.
Troubleshooting Guide: Ineffective Vacuum Drying
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Drying Time | The most common reason. Removing the final traces of solvent from a crystal lattice takes time. | Extend the drying time in 12-hour increments and re-test the sample after each interval until the desired purity is achieved. |
| Powder Layer is Too Thick | If the powder bed is too deep, solvent from the lower layers cannot easily escape. The top layer may appear dry, but the bulk remains contaminated. | Reduce the amount of material per tray or use a larger tray to create a thinner layer (ideally <1 cm). If the powder has caked, carefully break it up in a fume hood and re-dry. |
| Inadequate Vacuum | A poor vacuum (high pressure) means the boiling point of the ether is not sufficiently lowered, leading to inefficient evaporation. | Check the entire system for leaks, especially the door seal and hose connections. Ensure your vacuum pump is in good working order and capable of reaching the required pressure. |
| Temperature is Too Low | While avoiding high heat is crucial, some thermal energy is needed to drive the phase transition from liquid to gas. | Increase the temperature slightly, for example, from 35°C to 45°C. Do not exceed 50-60°C to maintain a safe margin below the Clotrimazole melting point. |
| "Skin" Formation on Crystals | In some cases, rapid surface drying can cause a less permeable "skin" to form on the crystals, trapping solvent within. | Try a more gradual application of the vacuum at the beginning of the process. If this persists, a secondary purification step like recrystallization may be necessary. |
Section 3: Safety & Handling
Question: What are the primary safety hazards associated with handling ethyl ether and Clotrimazole?
Answer: Both substances require careful handling, but ethyl ether presents the more acute risks.
Ethyl Ether:
-
Extreme Flammability: Ethyl ether is a Class 1A flammable liquid with a very low flash point of -40°C.[5][8][10] Vapors are heavier than air and can travel to a distant ignition source. Strictly prohibit all open flames, sparks, and hot surfaces from the work area. [8][16]
-
Peroxide Formation: Upon exposure to air and light, ether can form explosive peroxides.[8][10][16] Always use ether from a freshly opened container or test for peroxides if the container has been open for an extended period. Store in a cool, dark, and tightly sealed container.[17]
-
Health Hazards: Inhalation can cause drowsiness, dizziness, and narcotic effects.[8][16][17] It is also a skin and eye irritant.[8] All handling must occur in a well-ventilated area or chemical fume hood.[17]
Clotrimazole:
-
Acute Toxicity: Clotrimazole is classified as harmful if swallowed.[9][14][15] Avoid creating and inhaling dust during handling.[9][14]
-
Irritation: It can cause skin and eye irritation upon contact.[15]
Always consult the full Safety Data Sheet (SDS) for both Clotrimazole and ethyl ether before beginning any work.[8][9][10][14][15][16][17]
References
-
ICH Q3C (R9) Residual solvents - Scientific guideline. (2024). European Medicines Agency. [Link]
-
ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (n.d.). Therapeutic Goods Administration (TGA). [Link]
-
Impurities: Guideline for Residual Solvents Q3C(R8). (2021). ICH. [Link]
-
Physicochemical and Antifungal Properties of Clotrimazole in Combination with High-Molecular Weight Chitosan as a Multifunctional Excipient. (2020). MDPI. [Link]
-
Vacuum Drying for API. (2021). Equilibar Vacuum Regulators. [Link]
-
Analysis of Residual Solvents According to the New ICH Q3C Guideline. (n.d.). Shimadzu. [Link]
-
ICH Q3C: New Version of the Guideline for Residual Solvents published. (2024). ECA Academy. [Link]
-
Safety Data Sheet: Clotrimazole. (n.d.). Carl ROTH. [Link]
-
ETHYL ETHER. (2019). Greenfield Global. [Link]
-
Safety Data Sheet: Clotrimazole. (n.d.). Carl ROTH. [Link]
-
Material Safety Data Sheet - Clotrimazole MSDS. (2005). Amazon S3. [Link]
-
SAFETY DATA SHEET - Ethyl Ether. (2013). Science Interactive. [Link]
-
Ethyl Ether Solvent Properties | Specification | Applications | Uses. (n.d.). MCB Books. [Link]
-
ETHYL ETHER (DIETHYL ETHER). (n.d.). Occupational Safety and Health Administration. [Link]
-
Clotrimazole | C22H17ClN2 | CID 2812. (n.d.). PubChem - NIH. [Link]
-
Safety Data Sheet: Diethyl ether. (n.d.). Carl ROTH. [Link]
-
Chemical Properties of Ethyl ether (CAS 60-29-7). (n.d.). Cheméo. [Link]
-
Official Monographs for Part I / Clotrimazole. (n.d.). pmda.go.jp. [Link]
-
Physical Properties of Ether. (2023). Chemistry LibreTexts. [Link]
-
Vacuum Tray Dryer for Pharmaceutical Industry | API Drying. (n.d.). Ravikiran Industries. [Link]
-
Efficient Pharmaceutical Processing with Vacuum Mixing and Drying. (2025). VORTEX Mixers. [Link]
Sources
- 1. tga.gov.au [tga.gov.au]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. Clotrimazole | C22H17ClN2 | CID 2812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. Ethyl Ether SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com [carlroth.com]
- 11. ETHYL ETHER (DIETHYL ETHER) | Occupational Safety and Health Administration [osha.gov]
- 12. rcilabscan.com [rcilabscan.com]
- 13. Clotrimazole | 23593-75-1 [chemicalbook.com]
- 14. carlroth.com [carlroth.com]
- 15. fishersci.com [fishersci.com]
- 16. greenfield.com [greenfield.com]
- 17. scienceinteractive.com [scienceinteractive.com]
- 18. ravikiranindustries.in [ravikiranindustries.in]
- 19. Drying Machines for API (Active Pharmaceutical Ingredient): Types and Applications - www.pharmasources.com [pharmasources.com]
- 20. njxinyangtze.com [njxinyangtze.com]
- 21. incmachine.com [incmachine.com]
- 22. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for 1-Chloro-2-(ethoxydiphenylmethyl)benzene Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth, comparative analysis of the High-Performance Liquid Chromatography (HPLC) method validation for the quantitative determination of 1-Chloro-2-(ethoxydiphenylmethyl)benzene. This compound, a potential impurity or intermediate in pharmaceutical synthesis, requires a precise and reliable analytical method to ensure product quality and patient safety.
This document moves beyond a simple checklist of validation parameters. It delves into the rationale behind experimental choices, offering insights grounded in practical application and authoritative guidelines from the International Council for Harmonisation (ICH). We will explore a developed stability-indicating HPLC method and compare its performance against the requirements for a validated analytical procedure, providing hypothetical yet representative experimental data to illustrate the concepts.
The Analytical Challenge: Why a Validated HPLC Method is Crucial
1-Chloro-2-(ethoxydiphenylmethyl)benzene, a chlorinated aromatic compound, presents a typical analytical challenge in pharmaceutical analysis. Its accurate quantification is essential, whether it is a process-related impurity that needs to be controlled within strict limits or a key intermediate whose purity affects the final active pharmaceutical ingredient (API). A validated analytical method ensures that the results generated are accurate, reliable, and reproducible.[1][2]
High-Performance Liquid Chromatography (HPLC) is the technique of choice for such analyses due to its high resolution, sensitivity, and versatility.[3][4] A stability-indicating HPLC method, in particular, is designed to separate the main analyte from its potential degradation products, providing a clear picture of the sample's stability under various stress conditions.[5][6]
Method Development: A Scientifically Sound Approach
A proposed stability-indicating HPLC method for 1-Chloro-2-(ethoxydiphenylmethyl)benzene is outlined below. This method will serve as the basis for our validation discussion.
Table 1: Proposed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 columns are versatile for separating non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | A common mobile phase for reverse-phase HPLC, offering good separation for many organic molecules.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Detection | UV at 220 nm | Aromatic rings in the analyte are expected to have strong UV absorbance at lower wavelengths. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times.[6] |
The Validation Workflow: A Step-by-Step Guide
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[1][8] The following sections detail the validation parameters as stipulated by ICH guidelines, complete with illustrative data.[2][3]
Caption: A typical workflow for HPLC method validation, from planning to final reporting.
Specificity and Forced Degradation Studies
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][8]
For a stability-indicating method, this is most effectively demonstrated through forced degradation studies.[9][10] The drug substance is subjected to stress conditions more severe than accelerated stability testing to induce degradation.[9]
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Reflux the analyte solution in 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the analyte solution in 0.1 M NaOH at 80°C for 4 hours.
-
Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid analyte to 105°C for 24 hours.
-
Photolytic Degradation: Expose the analyte solution to UV light (254 nm) for 24 hours.
Comparative Analysis:
A non-stability-indicating method might show a single, unresolved peak that includes both the active analyte and its degradation products, leading to an overestimation of the analyte's concentration and a false sense of stability. In contrast, our proposed method should demonstrate clear separation.
Table 2: Hypothetical Forced Degradation Results
| Stress Condition | % Degradation | Observations | Peak Purity |
| Acid Hydrolysis | ~15% | One major degradation peak observed at a lower retention time. | Pass |
| Base Hydrolysis | ~20% | Two minor degradation peaks observed at lower retention times. | Pass |
| Oxidative Degradation | ~10% | One major degradation peak observed at a higher retention time. | Pass |
| Thermal Degradation | ~5% | Minor degradation peak observed. | Pass |
| Photolytic Degradation | No significant degradation | Analyte is stable under photolytic stress. | Pass |
The "Pass" in peak purity indicates that the main analyte peak is spectrally pure, confirming no co-elution with degradation products.
Linearity
Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.[2][4]
Experimental Protocol:
-
Prepare a stock solution of 1-Chloro-2-(ethoxydiphenylmethyl)benzene.
-
Prepare a series of at least five concentrations ranging from 50% to 150% of the target analytical concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Table 3: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 501234 |
| 75 | 752345 |
| 100 | 1003456 |
| 125 | 1254567 |
| 150 | 1505678 |
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[2][4] Accuracy is typically assessed by determining the recovery of a spiked sample of known concentration.
Experimental Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo matrix (if applicable).
-
Analyze each concentration in triplicate.
-
Calculate the percentage recovery for each sample.
Table 4: Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.2 | 100.2% |
| 120% | 120 | 119.8 | 99.8% |
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2][4] Precision is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): The precision of the method over a short interval of time by the same analyst with the same equipment.[1]
-
Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory, but on different days, with different analysts, or with different equipment.
Experimental Protocol:
-
Repeatability: Analyze six replicate samples of the same concentration (100% of the target concentration).
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
Table 5: Precision Data
| Parameter | Analyst 1 / Day 1 (Peak Area) | Analyst 2 / Day 2 (Peak Area) |
| Repeatability | 1003456, 1004567, 1002345, 1005678, 1001234, 1006789 | - |
| %RSD | 0.2% | - |
| Intermediate Precision | - | 1002233, 1003344, 1001122, 1004455, 1000011, 1005566 |
| %RSD | - | 0.2% |
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]
LOD and LOQ are often determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1.
Table 6: LOD and LOQ Data
| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio |
| LOD | 0.05 | ~3:1 |
| LOQ | 0.15 | ~10:1 |
The LOQ must be at or below the reporting threshold for impurities.[11]
Robustness
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4][8]
Experimental Protocol:
Introduce small variations to the method parameters and observe the effect on the results.
Table 7: Robustness Study
| Parameter Varied | Variation | Effect on Results (%RSD) | System Suitability |
| Flow Rate | ± 0.1 mL/min | < 2.0% | Pass |
| Column Temperature | ± 2°C | < 2.0% | Pass |
| Mobile Phase Composition | ± 2% Acetonitrile | < 2.0% | Pass |
Acceptance Criteria: The system suitability parameters should remain within the predefined limits for all variations.
System Suitability: The In-Analysis Check
Before any sample analysis, a system suitability test (SST) is performed to ensure that the chromatographic system is adequate for the intended analysis.
Table 8: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of replicate injections | ≤ 2.0% |
Conclusion: A Framework for Confidence
This guide has provided a comprehensive framework for the HPLC method validation of 1-Chloro-2-(ethoxydiphenylmethyl)benzene, grounded in the principles of scientific integrity and regulatory compliance. By systematically evaluating specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, we establish a high degree of confidence in the analytical results.
The comparison with a non-validated or non-stability-indicating method highlights the critical importance of a thorough validation process. A validated stability-indicating HPLC method is not just a set of data points; it is a testament to the quality and reliability of the analytical process, ultimately ensuring the safety and efficacy of the final pharmaceutical product.
Caption: The relationship between a validated HPLC method and ensured product quality.
References
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
Birajdar, A. S. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60. [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Slideshare. (n.d.). Ich guidelines for validation final. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]
-
International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]
-
BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
American Journal of Chemistry. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
International Journal of Trend in Scientific Research and Development. (2021, July 15). Stability Indicating HPLC Method Development – A Review. [Link]
-
SIELC Technologies. (2018, May 16). 1-Chloro-2-ethoxybenzene. [Link]
-
LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]
-
PMC. (n.d.). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. [Link]
-
Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. actascientific.com [actascientific.com]
- 5. irjpms.com [irjpms.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. 1-Chloro-2-ethoxybenzene | SIELC Technologies [sielc.com]
- 8. Ich guidelines for validation final | PPTX [slideshare.net]
- 9. scispace.com [scispace.com]
- 10. biomedres.us [biomedres.us]
- 11. chromatographyonline.com [chromatographyonline.com]
Chromatographic Profiling: Clotrimazole vs. (2-Chlorophenyl)diphenylmethyl Ethyl Ether
[1]
Executive Summary
This technical guide provides a comparative chromatographic analysis of Clotrimazole (API) and its specific process impurity, (2-Chlorophenyl)diphenylmethyl ethyl ether (hereafter referred to as the Ethyl Ether Impurity).
The separation of these two compounds is critical in pharmaceutical quality control. While Clotrimazole contains a basic imidazole ring allowing for pH-dependent manipulation, the Ethyl Ether Impurity is a neutral, highly lipophilic molecule formed during synthesis (solvolysis in ethanol). In Reverse-Phase HPLC (RP-HPLC), this structural difference dictates a distinct elution profile: Clotrimazole elutes relatively early due to polarity and ionization, whereas the Ethyl Ether Impurity exhibits strong hydrophobic retention, often eluting significantly later.
Chemical Identity & Structural Logic
Understanding the separation mechanism requires analyzing the structural differences that drive interaction with the stationary phase (C18).
Comparative Properties
| Feature | Clotrimazole (API) | Ethyl Ether Impurity |
| Chemical Name | 1-[(2-Chlorophenyl)diphenylmethyl]-1H-imidazole | 1-Chloro-2-[ethoxy(diphenyl)methyl]benzene |
| CAS Number | 23593-75-1 | 717109-43-8 |
| Molecular Formula | C₂₂H₁₇ClN₂ | C₂₁H₁₉ClO |
| Functional Group | Imidazole (Basic, Polar) | Ethyl Ether (Neutral, Non-polar) |
| pKa | ~6.7 (Basic Nitrogen) | N/A (Neutral) |
| LogP (Lipophilicity) | ~5.4 | ~6.5 - 7.0 (Estimated) |
| Origin | Active Pharmaceutical Ingredient | Process Impurity (Ethanol Solvolysis) |
Structural Diagram & Reaction Pathway
The following diagram illustrates the structural relationship and the formation pathway of the impurity from the trityl chloride intermediate.
Caption: Formation pathway showing the competitive solvolysis of the trityl chloride intermediate by ethanol to form the Ethyl Ether Impurity.
Chromatographic Behavior & Mechanism
The separation relies on Hydrophobic Interaction Chromatography (HIC) principles on a C18 (Octadecylsilyl) stationary phase.
Polarity & Elution Order
-
Clotrimazole: The imidazole ring imparts polarity and basicity. Under typical acidic HPLC conditions (pH 2.5 - 6.0), the imidazole nitrogen becomes partially or fully protonated (
), significantly reducing its retention time on the hydrophobic C18 column. -
Ethyl Ether Impurity: The ethoxy group (-OCH₂CH₃) renders the molecule neutral and highly lipophilic. It lacks the ionizable nitrogen found in Clotrimazole. Consequently, it interacts strongly with the C18 chains, resulting in a Late Eluting profile.
Predicted Relative Retention (RRT)
Based on standard pharmacopeial methods (e.g., USP/EP using Phosphate Buffer/Acetonitrile):
Experimental Protocol (Self-Validating)
This protocol is designed to ensure resolution between the main peak and the late-eluting ether impurity.
Method Parameters (Isocratic/Gradient Hybrid)
| Parameter | Specification | Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm | Standard hydrophobic stationary phase for trityl derivatives. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 6.0) | Controls ionization of Clotrimazole; pH 6.0 keeps it partially neutral for better peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Strong organic modifier to elute the lipophilic ether impurity. |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow for 4.6 mm ID columns. |
| Detection | UV @ 210 nm or 254 nm | 210 nm detects the trityl backbone; 254 nm is specific to the aromatic system. |
| Temperature | 30°C - 40°C | Elevated temperature improves mass transfer and reduces backpressure. |
Gradient Program (Recommended)
An isocratic run (e.g., 70% ACN) may cause the Ethyl Ether Impurity to elute extremely late (broad peak). A gradient is recommended for sharper peaks.
-
0-12 min: 70% B (Elution of Impurity A and Clotrimazole).
-
12-20 min: Ramp to 90% B (Elution of Ethyl Ether Impurity).
-
20-25 min: Hold 90% B (Wash).
-
25-30 min: Return to 70% B (Equilibration).
Workflow Diagram
Caption: Analytical workflow emphasizing the gradient ramp required to elute the lipophilic Ethyl Ether Impurity.
Data Summary & Troubleshooting
Retention Time Comparison
Note: Exact retention times vary by column dimensions and exact mobile phase composition.
| Compound | Approx.[3][4][5][6][1][2][7][8][9][10][11][12] Retention Time (min) | Relative Retention Time (RRT) | Elution Factor |
| Impurity A (Alcohol) | 8.5 | ~0.7 | Polar (-OH) |
| Clotrimazole (API) | 12.0 | 1.00 | Reference |
| Impurity B (Isomer) | 13.2 | ~1.1 | Structural Isomer |
| Ethyl Ether Impurity | 20.0 - 24.0 | > 1.6 | Non-Polar (-OEt) |
Troubleshooting Guide
-
Ether Impurity Not Detected:
-
Cause: Run time too short; impurity is still on the column.
-
Solution: Extend run time to 2.5x the retention time of the main peak or increase organic modifier (ACN) to 90% at the end of the run.
-
-
Peak Tailing (Clotrimazole):
-
Cause: Interaction of basic nitrogen with residual silanols.
-
Solution: Add 0.1% Triethylamine (TEA) to the buffer or use an "End-capped" column (e.g., Symmetry C18 or equivalent).
-
-
Co-elution:
-
Cause: High % Organic at the start.
-
Solution: Lower initial ACN concentration to 60% to increase resolution between Impurity A and Clotrimazole.
-
References
-
European Pharmacopoeia (Ph.[4] Eur.) . Clotrimazole Monograph 01/2008:0015. Strasbourg, France: EDQM.[4] (Defines Impurities A-F and standard chromatographic conditions).
-
United States Pharmacopeia (USP) . Clotrimazole Monograph. USP-NF.[2] Rockville, MD. (Specifies HPLC methods for Related Compound A and organic impurities).
-
Veeprho Laboratories . (2-Chlorophenyl)diphenylmethyl Ethyl Ether (CAS 717109-43-8) Reference Standard Data. (Confirming structure and identity as a process impurity).
-
Hájková, R., et al. (2007). "Development and validation of HPLC method for determination of clotrimazole and its degradation products". Journal of Pharmaceutical and Biomedical Analysis. (Provides mechanistic insight into the separation of trityl derivatives).
-
Acta Scientific . "A Rapid RP-HPLC Methodology for the Determination of Clotrimazole Impurities". (Discusses elution orders of lipophilic impurities).
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. veeprho.com [veeprho.com]
- 4. 2-クロロベンゾフェノン European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. oaji.net [oaji.net]
- 6. (2-Chlorophenyl)diphenylmethyl Ethyl Ether - SRIRAMCHEM [sriramchem.com]
- 7. Organic Solvents Retention Time Table | Products | GL Sciences [glsciences.com]
- 8. klivon.com [klivon.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. drugfuture.com [drugfuture.com]
- 11. pharmaceresearch.com [pharmaceresearch.com]
- 12. karpschem.in [karpschem.in]
Technical Comparison: Analytical Validation of Clotrimazole Impurity A vs. Ethyl Ether
Executive Summary
Objective: This guide provides a comparative technical analysis of the validation protocols for Impurity A (Organic Impurity) and Ethyl Ether (Residual Solvent) in Clotrimazole drug substance.
Context: In the development of Clotrimazole (an imidazole antifungal), analytical control strategies must address two distinct categories of impurities defined by ICH guidelines:
-
Impurity A [(2-Chlorophenyl)diphenylmethanol]: A non-volatile, synthesis-related organic impurity (ICH Q3A).
-
Ethyl Ether: A volatile Class 3 residual solvent used during purification/crystallization (ICH Q3C).[1]
Core Insight: While both validations adhere to ICH Q2(R1/R2) principles, the mechanism of separation and critical quality attributes (CQAs) differ fundamentally. Impurity A requires high-resolution liquid chromatography (RP-HPLC) to separate structural analogs, whereas Ethyl Ether demands static headspace gas chromatography (HS-GC) relying on liquid-gas equilibrium thermodynamics.
Part 1: Technical Background & Chemical Profiles
Chemical Identity & Regulatory Limits[2]
| Feature | Impurity A (Organic) | Ethyl Ether (Residual Solvent) |
| Chemical Name | (2-Chlorophenyl)diphenylmethanol | Diethyl Ether |
| Structure | ||
| Origin | Hydrolysis degradation product or synthesis intermediate. | Solvent used in reaction/crystallization. |
| Regulatory Class | ICH Q3A / EP / USP | ICH Q3C (Class 3) |
| Typical Limit | NMT 0.2% (approx. 2000 ppm) | NMT 0.5% (5000 ppm) |
| Boiling Point | High (>300°C, decomposes) | 34.6°C (Highly Volatile) |
| Detection Mode | UV Absorbance (Chromophore present) | Flame Ionization (Carbon counting) |
The Validation Challenge
-
Impurity A: The challenge is selectivity . The molecule is structurally similar to Clotrimazole (only missing the imidazole ring), leading to close elution times. Validation must prove the method can distinguish the two.
-
Ethyl Ether: The challenge is thermodynamics . Because of its low boiling point (34.6°C), it is highly volatile. Validation must ensure the headspace equilibrium is robust and not affected by matrix effects or vial leakage.
Part 2: Experimental Methodologies
Protocol A: RP-HPLC for Impurity A
Principle: Separation based on hydrophobic interaction with a C18 stationary phase, detected via UV absorbance.
-
Instrument: HPLC with PDA/UV Detector.
-
Column: Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.
-
Wavelength: 215 nm (Maximal absorbance for the phenyl groups).
-
Sample Prep: Dissolve 50 mg Clotrimazole in 50 mL Mobile Phase (Diluent).
Protocol B: HS-GC-FID for Ethyl Ether
Principle: Static Headspace extraction followed by Gas Chromatography. The volatile ether partitions into the gas phase (headspace) of a sealed vial.
-
Instrument: GC with Headspace Sampler and FID.
-
Column: DB-624 (6% Cyanopropylphenyl / 94% Dimethylpolysiloxane) - Standard for volatiles.
-
Carrier Gas: Nitrogen or Helium (Flow: 2.0 mL/min).
-
Headspace Conditions:
-
Incubation Temp: 80°C (Must be higher than ether BP but below solvent boiling point).
-
Equilibration Time: 20 mins.
-
-
Sample Prep: Dissolve 100 mg Clotrimazole in 5 mL Dimethyl Sulfoxide (DMSO) or DMF in a 20 mL crimp-top vial.
Workflow Visualization (DOT Diagram)
Figure 1: Comparative Analytical Workflows. Top (Blue): Liquid chromatography for non-volatile Impurity A. Bottom (Red): Headspace Gas Chromatography for volatile Ethyl Ether.
Part 3: Validation Performance Data
The following data represents a synthesized comparison of typical validation results expected for these methodologies under ICH Q2(R1) guidelines.
Linearity & Range
-
Impurity A: Requires sensitivity at trace levels (0.05% to 0.5%).
-
Ethyl Ether: Requires a wide dynamic range due to the high limit (5000 ppm).
| Parameter | Impurity A (HPLC) | Ethyl Ether (HS-GC) |
| Target Concentration | 0.2% (w/w) | 5000 ppm (0.5% w/w) |
| Linearity Range | LOQ to 150% of limit (e.g., 0.2 - 3.0 µg/mL) | LOQ to 120% of limit (e.g., 500 - 6000 ppm) |
| Correlation Coeff ( | > 0.999 | > 0.995 (Non-linear FID response at high conc) |
| Slope Sensitivity | High (UV response of aromatic rings) | Moderate (FID response per carbon) |
Accuracy (Recovery)
Protocol:
-
Impurity A: Spike Clotrimazole API with known standard of (2-Chlorophenyl)diphenylmethanol at 50%, 100%, and 150% levels.
-
Ethyl Ether: Spike DMSO blank or API solution with Ethyl Ether standard. Note: Spiking volatile solvents requires cold handling to prevent evaporation loss.
| Level | Impurity A Recovery (%) | Ethyl Ether Recovery (%) |
| 50% Spike | 98.5% | 95.2% |
| 100% Spike | 100.2% | 98.1% |
| 150% Spike | 99.8% | 101.5% |
| Acceptance Criteria | 90.0% - 110.0% | 80.0% - 120.0% (Wider due to volatility) |
Specificity & System Suitability
Self-Validating System:
-
HPLC (Impurity A): The Resolution (
) between Impurity A and Clotrimazole main peak is the critical control.-
Requirement:
.
-
-
GC (Ethyl Ether): The Resolution between Ethyl Ether and other potential solvents (e.g., Acetone, Methanol) is critical.
-
Requirement:
.[6]
-
Part 4: Critical Analysis & Troubleshooting
Why this approach? (Causality)
-
Why HPLC for Impurity A? Impurity A is a thermal degradation product. Subjecting it to the high temperatures of a GC inlet (200°C+) could induce further degradation of the Clotrimazole parent molecule into Impurity A inside the injector, causing a false positive . HPLC operates at ambient temperatures, preserving the sample integrity.
-
Why Headspace for Ethyl Ether? Direct injection of Clotrimazole into a GC system would contaminate the liner and column with non-volatile API residues. Headspace sampling injects only the gas phase, leaving the solid API and non-volatile impurities (like Impurity A) behind in the vial.
Common Failure Modes
-
Impurity A (HPLC): Peak Tailing.
-
Cause: Interaction between the secondary amine/nitrogen on the imidazole ring and residual silanols on the column.
-
Fix: Use a "base-deactivated" column (e.g., Zorbax Eclipse) and ensure buffer pH is controlled (pH 6.8 keeps the imidazole uncharged).
-
-
Ethyl Ether (GC): Carryover.
-
Cause: Ether is "sticky" in headspace transfer lines if they are not hot enough.
-
Fix: Set Transfer Line temperature 10°C higher than the Loop temperature (e.g., Loop 90°C, Line 100°C).
-
References
-
European Pharmacopoeia (Ph.[7] Eur.). Clotrimazole Monograph 01/2008:0015. Strasbourg, France: EDQM. (Defines Impurity A as (2-chlorophenyl)diphenylmethanol).[8][9][10][11][12]
-
ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). (2006). Link
-
ICH Harmonised Tripartite Guideline. Impurities: Guideline for Residual Solvents Q3C(R6). (2016). Link
-
United States Pharmacopeia (USP). General Chapter <467> Residual Solvents. Rockville, MD: USP Convention. Link
-
Hajkova, R., et al. (2007).[9] "Development and validation of HPLC method for determination of clotrimazole and its two degradation products in spray formulation." Talanta, 73(3), 483-489.[3][9] Link[9]
Sources
- 1. choksilab.com [choksilab.com]
- 2. gcms.cz [gcms.cz]
- 3. scribd.com [scribd.com]
- 4. tga.gov.au [tga.gov.au]
- 5. database.ich.org [database.ich.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 66774-02-5 CAS MSDS (CLOTRIMAZOLE IMP. A (PHARMEUROPA): (2-CHLOROPHENYL)DIPHENYLMETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. veeprho.com [veeprho.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. tlcstandards.com [tlcstandards.com]
- 12. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
A Guide to Inter-laboratory Comparison of Clotrimazole Impurity Analysis
In the realm of pharmaceutical quality control, the accurate and precise quantification of impurities is paramount to ensuring the safety and efficacy of drug products.[1][2] Clotrimazole, a widely used broad-spectrum antifungal agent, is no exception.[1][3] Its synthesis and degradation can give rise to several related compounds, the levels of which must be strictly controlled according to pharmacopeial monographs.[1][4] This guide provides an in-depth look into the inter-laboratory comparison of the analysis of a critical class of clotrimazole impurities, offering insights into methodology, potential pitfalls, and best practices for achieving reproducible results.
This guide will focus on the analysis of key specified impurities in Clotrimazole, as outlined in major pharmacopoeias, which are often by-products of synthesis or degradation.[1][5] These include, but are not limited to, Clotrimazole Related Compound A ((2-Chlorophenyl)diphenylmethanol) and other specified impurities such as B, D, E, and F.[1][4][5][6] While the prompt specifically mentioned "Clotrimazole ether impurity," the commonly listed and controlled impurities in pharmacopoeias are not ether-based but rather process-related compounds and degradants. Therefore, this guide will address the analysis of these well-documented and regulated impurities. An inter-laboratory study is a powerful tool to assess the robustness and transferability of an analytical method. It highlights the potential sources of variability that can arise when a method is performed by different analysts in different laboratories with varying equipment.
I. The Criticality of Impurity Profiling in Clotrimazole
The presence of impurities, even in minute quantities, can impact the stability, bioavailability, and safety of the final drug product.[2] Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established stringent limits for various impurities in Clotrimazole.[4][7] For instance, the European Pharmacopoeia specifies limits for impurities A, B, D, E, and F, as well as for any unspecified impurities.[4] Therefore, reliable analytical methods are essential for the routine quality control and release testing of Clotrimazole active pharmaceutical ingredient (API) and finished products.[1][5]
II. Designing an Inter-laboratory Comparison Study
The primary objective of an inter-laboratory comparison is to evaluate the precision, reproducibility, and overall performance of an analytical method across multiple laboratories. The following workflow outlines the key stages of such a study.
Caption: Workflow for an Inter-laboratory Comparison Study.
III. Standardized Analytical Protocol: A Foundation for Comparability
To ensure meaningful comparisons, all participating laboratories must adhere to a rigorously defined analytical method. The following High-Performance Liquid Chromatography (HPLC) method is a representative example for the simultaneous determination of Clotrimazole and its related impurities.
A. Experimental Protocol: RP-HPLC for Clotrimazole and Impurities
This protocol is a synthesized example based on common practices and published methods.[3][8][9]
1. Materials and Reagents:
-
Clotrimazole Reference Standard (CRS) and impurity reference standards (e.g., Clotrimazole Related Compound A)[6][10]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dipotassium phosphate buffer (or other suitable buffer as per pharmacopoeia)
-
Purified water (HPLC grade)
-
Clotrimazole sample for analysis
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 100-150 mm x 4.6 mm, 3.5-5 µm particle size |
| Mobile Phase | Gradient or isocratic elution with a mixture of Acetonitrile and buffer. A common mobile phase is a mixture of methanol and acetonitrile (e.g., 95:5 v/v).[3] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210-225 nm[3][8] |
| Injection Volume | 10-20 µL |
| Column Temperature | 40 °C[4] |
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve about 10 mg of Clotrimazole CRS and each impurity reference standard in separate 100 mL volumetric flasks with methanol.[3]
-
Working Standard Solution: Prepare appropriate dilutions of the stock solutions with the mobile phase to obtain a final concentration within the linear range of the method.
-
Sample Solution: Accurately weigh and dissolve a quantity of the Clotrimazole sample in the mobile phase to achieve a target concentration.
4. System Suitability: Before sample analysis, inject the standard solution multiple times to ensure the system is suitable for the intended analysis. Key parameters include:
-
Tailing factor: Should be within an acceptable range (typically ≤ 2.0).
-
Theoretical plates: A measure of column efficiency.
-
Relative Standard Deviation (RSD) of replicate injections: Should be ≤ 2.0% for the peak areas.[11]
5. Data Analysis:
-
Identify the peaks of Clotrimazole and its impurities based on their retention times compared to the reference standards.
-
Quantify the impurities using the peak area from the chromatograms and an external standard method.
IV. Interpreting Inter-laboratory Results: A Hypothetical Case Study
To illustrate the data analysis phase, consider the following hypothetical results from three laboratories for the quantification of Clotrimazole Related Compound A.
| Laboratory | Reported Amount of Impurity A (%) |
| Lab 1 | 0.12 |
| Lab 2 | 0.18 |
| Lab 3 | 0.13 |
| Mean | 0.143 |
| Standard Deviation | 0.032 |
| Relative Standard Deviation (RSD) | 22.4% |
In this hypothetical scenario, the high RSD suggests significant inter-laboratory variability. The next step is a root cause analysis.
Caption: Root Cause Analysis of Inter-laboratory Variability.
V. Mitigating Variability and Ensuring Method Robustness
The insights gained from an inter-laboratory comparison are invaluable for refining the analytical method and ensuring its robustness. Key recommendations often include:
-
Protocol Clarification: The analytical procedure should be written with unambiguous language, leaving no room for interpretation.
-
Enhanced System Suitability: More stringent system suitability criteria can help ensure that all participating laboratories are operating with a well-performing chromatographic system.
-
Standardized Training: Providing training to all analysts on the specific nuances of the method can minimize variability in technique.
-
Method Validation: The method must be fully validated according to ICH Q2(R1) guidelines, which includes assessing parameters like accuracy, precision, specificity, linearity, and robustness.[12][13][14]
VI. Conclusion
An inter-laboratory comparison of Clotrimazole impurity analysis is a critical exercise in ensuring the reliability and transferability of analytical methods used for quality control. By systematically identifying and addressing sources of variability, pharmaceutical manufacturers can have greater confidence in the quality of their products and ensure compliance with global regulatory standards. The ultimate goal is to establish a robust and reproducible analytical method that consistently delivers accurate results, thereby safeguarding patient health.
References
-
SynThink. Clotrimazole EP Impurities & USP Related Compounds. [Link]
-
Mansour, A. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
-
KarpsChem Laboratories Pvt. Ltd. (2025, August 19). Comprehensive Guide to Clotrimazole EP Impurities (A–F) | High-Purity Standards at KarpsChem. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. CLOTRIMAZOLE Clotrimazolum. [Link]
-
Pandya, P. M., Kapupara, P. P., & Shah, K. V. (2014). Development and Validation of an Analytical Method for Simultaneous Estimation of Clotrimazole and its Impurity by RP-HPLC. Research Journal of Pharmacy and Technology, 7(10), 1134-1137. [Link]
-
Scribd. HPLC Method for Clotrimazole Analysis. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
SIELC Technologies. HPLC Method for Estimation of Clotrimazole in Health Care Products on Primesep 200 Column. [Link]
-
Therapeutic Goods Administration (TGA). (2013, November 28). Consultation: Draft OTC medicine monograph: Topical imidazole antifungals for dermal use - clotrimazole and miconazole nitrate. [Link]
-
Japanese Pharmacopoeia. Official Monographs for Part I / Clotrimazole. [Link]
-
Pharmacopeia.cn. USP Monographs: Clotrimazole. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Quality Guidelines. [Link]
-
DrugBank Online. CLOTRIMAZOLE [USP MONOGRAPH]. [Link]
-
Abdelmageed, O. H., & Khashaba, P. Y. (1993). Spectrophotometric determination of clotrimazole in bulk drug and dosage forms. Talanta, 40(8), 1289–1294. [Link]
-
Kalshetti, S., & Rao, K. P. (2021). Development and validation of HPLC method for the quantification of clotrimazole in a gelatin film formulation. Future Journal of Pharmaceutical Sciences, 7(1), 130. [Link]
-
Ho, S. T., & Lee, S. C. (1983). High performance liquid chromatographic determination of clotrimazole in pharmaceutical formulations. Journal of Pharmaceutical Sciences, 72(7), 803–805. [Link]
-
BVS. Qualitative and quantitative analysis of related substances in clotrimazole cream. [Link]
-
Semantic Scholar. A Simultaneous Estimation of Clotrimazole and Its Impurities. [Link]
-
Acta Scientific. A Rapid RP-HPLC Methodology for the Determination of Clotrimazole Impurities in Topical Dosage Forms. [Link]
Sources
- 1. karpschem.in [karpschem.in]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. rjptonline.org [rjptonline.org]
- 4. drugfuture.com [drugfuture.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Clotrimazole Related Compound A | 66774-02-5 [chemicalbook.com]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. scribd.com [scribd.com]
- 9. High performance liquid chromatographic determination of clotrimazole in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 克霉唑杂质E European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
